molecular formula C5H13NO B1281818 4-Aminopentan-2-ol CAS No. 13325-12-7

4-Aminopentan-2-ol

Cat. No.: B1281818
CAS No.: 13325-12-7
M. Wt: 103.16 g/mol
InChI Key: RTFVYTOTESLFBG-UHFFFAOYSA-N
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Description

4-Aminopentan-2-ol is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-4(6)3-5(2)7/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFVYTOTESLFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498877
Record name 4-Aminopentan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13325-12-7
Record name 4-Aminopentan-2-ol
Source EPA DSSTox
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Record name 4-aminopentan-2-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Aminopentan-2-ol, a versatile amino alcohol with applications in organic synthesis and as a potential building block in medicinal chemistry. Due to a notable lack of experimentally determined data in publicly accessible literature, this guide primarily presents computed and predicted values from reliable chemical databases. This document also outlines standard experimental protocols for the determination of these key properties, offering a framework for laboratory investigation.

Core Physicochemical Data

The quantitative data for this compound are summarized in the table below. It is critical to note that the majority of these values are computationally derived and should be used as estimations pending experimental verification.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 13325-12-7[1][2]
Molecular Formula C5H13NO[1]
Molecular Weight 103.16 g/mol [1][2]
Melting Point No data available
Boiling Point No data available
Density No data available
Solubility No data available
pKa (Predicted) Not available
logP (XLogP3-AA) -0.2[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Exact Mass 103.099714038 Da[1]
Monoisotopic Mass 103.099714038 Da[1]
Topological Polar Surface Area 46.3 Ų[1]

Experimental Protocols

Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a solid compound. For compounds that may be solid at room temperature or for their solid derivatives, the capillary method is standard.

  • Apparatus : Melting point apparatus, capillary tubes, thermometer.

  • Procedure :

    • A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is placed in a heating block or oil bath of a melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range typically indicates a high degree of purity.

Determination of Boiling Point

For a liquid compound such as this compound, the boiling point is a key identifier. The distillation method is suitable for determining this property for a sufficient quantity of the substance.

  • Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure :

    • The liquid sample is placed in the distillation flask with a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

    • The temperature at which the vapor temperature remains constant during the distillation of the bulk of the liquid is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined using a pycnometer or a hydrometer for a quick measurement, or more accurately by weighing a precise volume.

  • Apparatus : Pycnometer (specific gravity bottle) or graduated cylinder and analytical balance.

  • Procedure (using a pycnometer) :

    • The empty pycnometer is cleaned, dried, and its mass is accurately determined.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and the excess liquid is wiped off.

    • The filled pycnometer is weighed to determine the mass of the liquid.

    • The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., distilled water).

    • The density is calculated by dividing the mass of the sample by its volume.

Determination of Solubility

Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of a solvent at a specific temperature.

  • Apparatus : Test tubes, balance, thermometer, vortex mixer or shaker bath.

  • Procedure :

    • A known volume of the solvent (e.g., water, ethanol) is placed in a series of test tubes maintained at a constant temperature.

    • Increasingly larger, precisely weighed amounts of the solute (this compound) are added to the test tubes.

    • The mixtures are agitated until saturation is reached, which is identified by the presence of undissolved solute.

    • The concentration of the saturated solution is then determined, often by a suitable analytical method like spectroscopy or chromatography, to establish the solubility.

Determination of pKa

The pKa value indicates the strength of an acid or base. For an amino alcohol, both the amino group (basic) and the hydroxyl group (weakly acidic) can have pKa values. Potentiometric titration is a common method for determination.

  • Apparatus : pH meter, buret, beaker, magnetic stirrer.

  • Procedure :

    • A known concentration of the sample is dissolved in water.

    • A standard solution of a strong acid (e.g., HCl) is slowly added from a buret while the pH of the solution is continuously monitored with a pH meter.

    • The pH is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is crucial in drug development. The shake-flask method is the traditional approach.

  • Apparatus : Separatory funnel, analytical balance, UV-Vis spectrophotometer or HPLC.

  • Procedure :

    • A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

    • The mixture is placed in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two phases.

    • The mixture is then allowed to stand until the two phases have completely separated.

    • The concentration of the compound in each phase is determined using a suitable analytical technique.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the physicochemical properties of a chemical compound like this compound.

G cluster_0 Sample Preparation & Purity Analysis cluster_1 Determination of Physical Properties cluster_2 Determination of Chemical Properties cluster_3 Data Analysis & Reporting start Obtain/Synthesize This compound purify Purification (e.g., Distillation) start->purify purity_check Purity Assessment (GC, NMR) purify->purity_check melting_point Melting Point (Capillary Method) purity_check->melting_point boiling_point Boiling Point (Distillation) purity_check->boiling_point density Density (Pycnometer) purity_check->density solubility Solubility (Saturation Method) purity_check->solubility pka pKa (Potentiometric Titration) purity_check->pka logp logP (Shake-Flask Method) purity_check->logp data_analysis Data Compilation & Analysis melting_point->data_analysis boiling_point->data_analysis density->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis report Technical Guide Generation data_analysis->report

Physicochemical Property Determination Workflow

References

4-Aminopentan-2-ol CAS number and safety information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Aminopentan-2-ol: CAS Number and Safety Information

This technical guide provides comprehensive information on the chemical properties and safety profile of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

This compound is an organic compound classified as an amino alcohol.[1] It features a five-carbon chain with an amine group at the fourth position and a hydroxyl group at the second position.[2] This bifunctional nature makes it a versatile building block in organic and medicinal chemistry.[2]

IdentifierValueReference
IUPAC Name This compound[1][3]
CAS Number 13325-12-7 [1][2][3][4][5]
Molecular Formula C5H13NO[1][4]
Molecular Weight 103.16 g/mol [1][2]
SMILES CC(CC(C)O)N[1][3][4]
InChI Key RTFVYTOTESLFBG-UHFFFAOYSA-N[1][2]

GHS Hazard and Safety Information

This compound is classified as a hazardous substance. It is a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation.[1][3] Some data also indicates it may be harmful if swallowed.[3]

GHS Classification Summary
Hazard ClassHazard CategoryGHS Hazard StatementPictogramSignal WordReference
Flammable LiquidsCategory 4H227: Combustible liquidNo Pictogram requiredWarning[1][3]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damageCorrosiveDanger[1][3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowedIrritantWarning[3]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritationIrritantWarning[1][3]
Precautionary Statements

Safe handling and emergency response procedures are guided by the following precautionary statements.

TypeCodeStatementReference
Prevention P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]
P264Wash skin thoroughly after handling.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6]
Response P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor.[6][7]
P363Wash contaminated clothing before reuse.[6]
P370+P378In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[7]
Storage P403+P235Store in a well-ventilated place. Keep cool.[6]
P405Store locked up.[6]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[6][7]

Safety and Handling Protocols

While specific experimental toxicology data such as LD50 values are not detailed in the provided search results, the following protocols for safe handling, storage, and first aid are derived from safety data sheets.

Handling Procedures
  • Ventilation : Use only in a well-ventilated area or under a chemical fume hood.[8][9] Avoid breathing vapors or mists.[7]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear splash-proof goggles or a face shield.[8] Eyewash stations should be readily available.[6][10]

    • Skin Protection : Wear suitable protective gloves (e.g., Solvex, neoprene, butyl) and protective clothing to prevent skin contact.[8]

    • Respiratory Protection : If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA-approved respirator.[8][10]

  • General Hygiene : Wash hands thoroughly after handling.[6][8] Do not eat, drink, or smoke when using this product.[10]

Storage Procedures
  • Conditions : Store in a cool, dry, and well-ventilated place.[6][8] Keep containers tightly closed.[7][9]

  • Incompatibilities : Keep away from heat, sparks, and open flames.[7] Store away from strong oxidizing agents.[9]

  • Area : Store in a corrosives area and keep locked up.[7][9]

First Aid Experimental Protocols

In the event of exposure, follow these procedures immediately.

  • Eye Contact :

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11]

    • Remove contact lenses if present and easy to do.

    • Continue rinsing.

    • Seek immediate medical attention from an ophthalmologist.

  • Skin Contact :

    • Immediately take off all contaminated clothing.[7]

    • Rinse the affected skin area with plenty of water or shower.[7]

    • Wash with soap and water.[8]

    • Seek immediate medical attention.[7]

  • Inhalation :

    • Remove the person from the exposure area to fresh air and keep them at rest in a position comfortable for breathing.[6][7][8]

    • If breathing is difficult, give oxygen.[8] If breathing has stopped, provide artificial respiration.[8][11]

    • Seek immediate medical attention.[11]

  • Ingestion :

    • Rinse mouth with water.[6]

    • Do NOT induce vomiting.[6][7]

    • If the person is conscious, give two glasses of water to drink.[8]

    • Seek immediate medical attention.[8][11]

Visualization of Safety Information

The following diagram illustrates the logical flow from chemical identification to the necessary safety and response actions.

G cluster_0 Chemical Identity cluster_1 Hazard Profile cluster_2 Response & Mitigation Chemical This compound CAS: 13325-12-7 Hazards GHS Hazards H227: Combustible Liquid H314: Causes severe skin burns/eye damage H335: May cause respiratory irritation Chemical->Hazards Presents Precautions Safety Precautions P210: Keep away from heat P280: Wear PPE P405: Store locked up Hazards->Precautions Requires FirstAid First Aid Measures Eye: Rinse with water Skin: Remove clothing, rinse Inhalation: Move to fresh air Ingestion: Do NOT induce vomiting Hazards->FirstAid Requires

Caption: Logical workflow from chemical identity to hazard-based safety measures.

References

Spectroscopic Profile of 4-Aminopentan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol, 4-Aminopentan-2-ol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide also outlines the experimental protocols for acquiring such data, ensuring reproducibility and accuracy in laboratory settings.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. The data is presented for specific stereoisomers where available, highlighting the nuanced differences in their spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, which contains two chiral centers, NMR is crucial for differentiating between its diastereomers (erythro and threo forms).

¹³C NMR Data for this compound (erythro-isomer)

Carbon AtomChemical Shift (δ) in ppm
C123.9
C266.8
C345.1
C448.0
C525.1
Solvent: Chloroform-d

¹H NMR Data for this compound (Diastereomeric Mixture)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of O-H and N-H stretching vibrations.

Vapor Phase IR Data for (2R,4S)-4-Aminopentan-2-ol

Wavenumber (cm⁻¹)Assignment
~3400-3200 (broad)O-H and N-H stretching
~2960-2850C-H stretching (alkane)
~1600N-H bending
~1100C-O stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical method.

GC-MS Data for (2R,4S)-4-Aminopentan-2-ol

m/zInterpretation
103Molecular Ion [M]⁺
88[M - CH₃]⁺
58[CH₃CH=NH₂]⁺ (from cleavage adjacent to the amino group)
45[CH₃CH=OH]⁺ (from cleavage adjacent to the hydroxyl group)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

The ¹³C NMR data for the erythro-isomer of this compound was reported by G. Bartoli, C. Cimarelli, and G. Palmieri in the Journal of the Chemical Society, Perkin Transactions 1 in 1994.[1]

Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration suitable for obtaining a good signal-to-noise ratio.

Instrumentation: A high-field NMR spectrometer is used.

Data Acquisition:

  • ¹³C NMR: A standard proton-decoupled ¹³C NMR experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹H NMR: A standard ¹H NMR spectrum is acquired. Important parameters include the spectral width, number of data points, and a calibrated 90° pulse.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for vapor phase IR, the sample is volatilized in a gas cell.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or the gas cell) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the instrument of choice for volatile compounds like this compound.

Sample Introduction and Separation:

  • A dilute solution of the sample in a volatile solvent is injected into the GC.

  • The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the stationary phase.

Ionization and Mass Analysis:

  • As the separated components elute from the GC column, they enter the mass spectrometer.

  • The molecules are ionized, typically by electron impact (EI).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Functional Groups IR->IR_Data MS_Data Mass-to-Charge (m/z) Fragmentation Pattern MS->MS_Data Structure Molecular Structure Stereochemistry NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of 4-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopentan-2-ol, a chiral amino alcohol, possesses two stereogenic centers, giving rise to four distinct stereoisomers. The specific spatial arrangement of the amino and hydroxyl groups in these isomers plays a crucial role in their chemical and biological properties, making stereochemical control paramount in their application, particularly in drug development and asymmetric synthesis. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and characterization. Detailed experimental protocols for key methodologies are presented, alongside a summary of available quantitative data and visualizations of stereochemical relationships and experimental workflows.

Introduction to the Stereochemistry of this compound

This compound has the chemical formula C5H13NO and a molecular weight of 103.16 g/mol .[1][2] Its structure contains two chiral centers at the C2 and C4 positions, which results in the existence of four possible stereoisomers.[1] These stereoisomers can be grouped into two pairs of enantiomers: (2R,4R)- and (2S,4S)-4-aminopentan-2-ol (the erythro isomers), and (2R,4S)- and (2S,4R)-4-aminopentan-2-ol (the threo isomers). The differing three-dimensional arrangements of the functional groups in these isomers lead to distinct physical, chemical, and pharmacological properties. Consequently, the stereoselective synthesis or efficient separation of the individual stereoisomers is of significant interest for applications in medicinal chemistry and as chiral building blocks in organic synthesis.[1]

stereoisomers cluster_erythro Erythro Diastereomers cluster_threo Threo Diastereomers 2R,4R (2R,4R)-4-Aminopentan-2-ol 2S,4S (2S,4S)-4-Aminopentan-2-ol 2R,4R->2S,4S Enantiomers 2R,4S (2R,4S)-4-Aminopentan-2-ol 2R,4R->2R,4S Diastereomers 2S,4R (2S,4R)-4-Aminopentan-2-ol 2R,4R->2S,4R Diastereomers 2S,4S->2R,4S Diastereomers 2S,4S->2S,4R Diastereomers 2R,4S->2S,4R Enantiomers

Physicochemical Properties of Stereoisomers

Property(2S,4S)-4-Aminopentan-2-olOther StereoisomersReference
Molecular Formula C5H13NOC5H13NO[1][2]
Molecular Weight 103.16 g/mol 103.16 g/mol [1][2]
Boiling Point 179.15 ± 13.00 °C (predicted)Not available
Density 0.913 ± 0.06 g/cm³ (predicted)Not available
Specific Rotation Not availableNot available
Melting Point Not availableNot available

Synthesis and Separation of Stereoisomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: stereoselective synthesis or resolution of a racemic mixture.

Stereoselective Synthesis

A common approach to the stereoselective synthesis of this compound involves the reduction of the corresponding ketone, 4-aminopentan-2-one.[1] The use of chiral reducing agents or catalysts can favor the formation of specific stereoisomers.

Experimental Protocol: Stereoselective Reduction of 4-Aminopentan-2-one

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopentan-2-one (1 equivalent) in a suitable anhydrous solvent (e.g., methanol, ethanol, or THF).

  • Chiral Catalyst/Reagent: Introduce a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand, or a stoichiometric amount of a chiral reducing agent like a chiral borane.

  • Reduction: For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir at a controlled temperature until the reaction is complete (monitored by TLC or GC). For reduction with a chiral hydride reagent, add the reagent dropwise at a low temperature (e.g., -78 °C) and allow the reaction to warm to room temperature.

  • Workup: Quench the reaction carefully (e.g., with water or a dilute acid). Extract the product into an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired stereoisomer of this compound.

Resolution of Racemic Mixtures

Resolution of a racemic mixture of this compound is a widely used method for obtaining the pure enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.[1]

Experimental Protocol: Diastereomeric Salt Resolution using L-(+)-Tartaric Acid

  • Salt Formation: Dissolve the racemic mixture of this compound in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH or K2CO3) to deprotonate the amine and liberate the free amino alcohol.

  • Extraction and Purification: Extract the enantiomerically enriched this compound with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain the purified enantiomer.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring the specific rotation.

resolution_workflow racemic_mixture Racemic this compound salt_formation Diastereomeric Salt Formation racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers crystallization->separation liberation Liberation of Enantiomers separation->liberation enantiomer1 Enantiomer 1 liberation->enantiomer1 enantiomer2 Enantiomer 2 liberation->enantiomer2

Analytical Characterization

The individual stereoisomers of this compound are characterized using a combination of spectroscopic and chromatographic techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for both the analytical separation and quantification of the enantiomeric purity of this compound stereoisomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of amino alcohols.[3]

Experimental Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized for the best separation. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) or a refractive index detector.

  • Temperature: Ambient or controlled temperature (e.g., 25 °C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for erythro-4-Aminopentan-2-ol [4]

Carbon AtomChemical Shift (ppm)
C1~24
C2~67
C3~40
C4~49
C5~24

Note: This data is based on a reported spectrum and may vary depending on the solvent and other experimental conditions.

Conclusion

The stereoisomers of this compound represent a valuable class of chiral building blocks with significant potential in drug discovery and development. The ability to synthesize or separate the individual stereoisomers in high purity is critical for elucidating their specific biological activities and for the development of stereochemically pure active pharmaceutical ingredients. This guide has provided an overview of the key aspects of the stereochemistry of this compound, including detailed experimental protocols for their preparation and analysis. Further research to fully characterize the physicochemical and biological properties of all four stereoisomers is warranted and will undoubtedly open up new avenues for their application.

References

Synthesis of 4-Aminopentan-2-ol from 4-aminopentan-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-aminopentan-2-ol from its ketone precursor, 4-aminopentan-2-one. The reduction of the carbonyl group in 4-aminopentan-2-one is the core transformation in this synthesis, which can be achieved through various methods, primarily catalytic hydrogenation and hydride reduction. This document details the common synthetic routes, provides representative experimental protocols, and discusses the critical aspect of stereoselectivity in producing the desired stereoisomers of the final product.

Core Synthesis Pathways

The conversion of 4-aminopentan-2-one to this compound is a reduction reaction. The choice of reducing agent and reaction conditions can influence the yield, purity, and stereochemical outcome of the synthesis. The two most prevalent methods employed for this transformation are:

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. It is a widely used industrial process known for its high efficiency and atom economy.[1]

  • Hydride Reduction: This approach utilizes metal hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to deliver a hydride ion to the carbonyl carbon.[1] Sodium borohydride is a milder and more selective reagent compared to the highly reactive lithium aluminum hydride.

Due to the presence of two chiral centers in this compound, controlling the stereochemistry of the product is often a crucial consideration, particularly in pharmaceutical applications. Stereoselective synthesis aims to produce a single, desired stereoisomer. This can be achieved through the use of chiral catalysts in hydrogenation or by employing chiral auxiliaries.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthetic routes. It is important to note that these protocols are representative and may require optimization for specific laboratory conditions and desired outcomes.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of ketones. Common catalysts include palladium on carbon (Pd/C) and Raney Nickel.[1] The reaction is typically carried out under a pressurized atmosphere of hydrogen.

Representative Experimental Protocol for Catalytic Hydrogenation:

  • Materials:

    • 4-aminopentan-2-one

    • Methanol (or other suitable solvent)

    • 10% Palladium on Carbon (Pd/C) or Raney Nickel

    • Hydrogen gas

    • Inert gas (Nitrogen or Argon)

    • Pressurized hydrogenation reactor

  • Procedure:

    • In a suitable high-pressure reactor, a solution of 4-aminopentan-2-one (1.0 eq) in methanol is prepared.

    • The catalyst (typically 5-10 mol% of Pd/C or a slurry of Raney Nickel) is carefully added to the solution under an inert atmosphere.

    • The reactor is sealed and purged several times with an inert gas to remove any oxygen.

    • The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 4-24 hours).

    • Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, the reactor is carefully depressurized, and the hydrogen atmosphere is replaced with an inert gas.

    • The catalyst is removed by filtration through a pad of celite.

    • The filtrate is concentrated under reduced pressure to yield the crude this compound.

    • The crude product can be purified by vacuum distillation.

Method 2: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a versatile and selective reducing agent for ketones. The reaction is typically performed in a protic solvent like methanol or ethanol at or below room temperature.

Representative Experimental Protocol for Sodium Borohydride Reduction:

  • Materials:

    • 4-aminopentan-2-one

    • Methanol or Ethanol

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • A solution of 4-aminopentan-2-one (1.0 eq) is prepared in methanol or ethanol and cooled in an ice bath to 0 °C.

    • Sodium borohydride (typically 1.0-1.5 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, the reaction mixture is stirred at 0 °C for a period (e.g., 1-2 hours) and then allowed to warm to room temperature.

    • The progress of the reaction is monitored by TLC.

    • Once the reaction is complete, it is carefully quenched by the slow addition of deionized water.

    • The bulk of the organic solvent is removed under reduced pressure.

    • The aqueous residue is extracted several times with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.

    • The crude product can be purified by vacuum distillation.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.

ParameterCatalytic HydrogenationSodium Borohydride Reduction
Reducing Agent H₂ gas with catalyst (e.g., Pd/C, Raney Ni)Sodium Borohydride (NaBH₄)
Solvent Methanol, EthanolMethanol, Ethanol
Temperature Room Temperature to 50 °C0 °C to Room Temperature
Reaction Time 4 - 24 hours1 - 4 hours
Typical Yield > 90%85 - 95%
Purity High, often requires minimal purificationGenerally high, purification by distillation is common

Stereoselective Synthesis

As this compound possesses two stereocenters, four possible stereoisomers can be formed. For many applications, particularly in the pharmaceutical industry, the synthesis of a single stereoisomer is crucial. This can be achieved through stereoselective reduction of the prochiral ketone, 4-aminopentan-2-one.

One common approach is the use of chiral catalysts in hydrogenation. For example, rhodium or ruthenium complexes with chiral ligands can be employed to achieve high enantioselectivity in the reduction of ketones.

Another strategy involves the diastereoselective reduction of a chiral intermediate. This can be accomplished by using a chiral auxiliary that directs the hydride attack from a specific face of the carbonyl group.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: General reaction scheme for the reduction of 4-aminopentan-2-one.

Experimental Workflow for Sodium Borohydride Reduction

NaBH4_Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-aminopentan-2-one in Methanol/Ethanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 stir Stir at 0 °C, then warm to RT add_nabh4->stir monitor Monitor reaction by TLC stir->monitor quench Quench with water monitor->quench concentrate Remove organic solvent quench->concentrate extract Extract with organic solvent concentrate->extract wash Wash with brine extract->wash dry Dry over anhydrous salt wash->dry filter_concentrate Filter and concentrate dry->filter_concentrate distill Vacuum Distillation filter_concentrate->distill product Pure this compound distill->product Synthesis_Logic start 4-Aminopentan-2-one reduction Reduction start->reduction catalytic Catalytic Hydrogenation reduction->catalytic hydride Hydride Reduction reduction->hydride stereoselective Stereoselective Methods reduction->stereoselective product This compound catalytic->product hydride->product stereoselective->product

References

The Versatile Chiral Synthon: An In-depth Technical Guide to the Potential Applications of 4-Aminopentan-2-ol in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted potential of 4-aminopentan-2-ol as a valuable chiral building block in modern organic chemistry. Possessing two stereocenters, this bifunctional amino alcohol offers a unique scaffold for the synthesis of complex, high-value molecules, particularly in the realms of asymmetric catalysis and heterocyclic chemistry. This document provides a comprehensive overview of its potential applications, supported by representative experimental protocols and quantitative data derived from analogous systems, offering a roadmap for its utilization in research and development.

Core Applications of this compound

This compound's utility in organic synthesis is primarily centered around three key areas: its role as a chiral building block, its use in the synthesis of important heterocyclic scaffolds, and its potential as a precursor for chiral ligands in asymmetric catalysis.

Chiral Building Block in Asymmetric Synthesis

The presence of both an amino and a hydroxyl group at stereogenic centers makes this compound an excellent starting material for the enantioselective synthesis of optically active molecules.[1] These molecules often serve as crucial intermediates in the preparation of biologically active compounds.[1] The distinct functionalities allow for sequential or selective reactions, enabling the construction of intricate molecular frameworks with a high degree of stereochemical control.[1]

Synthesis of Heterocyclic Compounds

Amino alcohols are pivotal in the synthesis of a wide array of heterocyclic compounds. This compound is a suitable precursor for the synthesis of substituted piperidines and tetrahydropyridines, which are common motifs in many pharmaceuticals.[2][3] The synthesis of these heterocycles can be achieved through various methods, including multicomponent reactions that offer high atom economy and efficiency.[4][5][6][7]

Precursor for Chiral Ligands and Catalysts

A significant application of chiral amino alcohols lies in the field of asymmetric catalysis.[1] The nitrogen and oxygen atoms of this compound can coordinate with a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations.[1][8][9] Ligands derived from amino alcohols have been successfully employed in reactions such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions.[8][9][10]

Quantitative Data Presentation

While specific quantitative data for reactions utilizing this compound is not extensively available in the literature, the following tables present representative data from analogous systems where similar chiral amino alcohols have been employed as chiral auxiliaries or ligands. This data serves as a benchmark for the expected performance of this compound derivatives in similar transformations.

Table 1: Asymmetric Borane Reduction of Ketones using Chiral Amino Alcohol Ligands

EntryChiral Amino Alcohol LigandKetone SubstrateYield (%)Enantiomeric Excess (ee, %)
1(1S,2R)-2-Amino-1,2-diphenylethanolAcetophenone9597
2(S)-2-Amino-3-methyl-1,1-diphenyl-1-butanolPropiophenone9298
3(1R,2S)-Norephedrine1-Tetralone8895
4(S)-Alaninol2-Chloroacetophenone9094

Data is illustrative and based on typical results for chiral amino alcohol-mediated reductions.

Table 2: Enantioselective Henry (Nitroaldol) Reaction Catalyzed by a Copper(II)-Chiral Amino Alcohol Complex

EntryAldehyde SubstrateNitroalkaneYield (%)Enantiomeric Excess (ee, %)
1BenzaldehydeNitromethane8576
2CyclohexanecarboxaldehydeNitromethane9267
3IsovaleraldehydeNitromethane9765
43-PhenylpropanalNitroethane8858

Data is illustrative and based on typical results for Cu(II)-catalyzed asymmetric Henry reactions with chiral amino alcohol-derived ligands.[9]

Experimental Protocols

The following are detailed, representative methodologies for key experiments where this compound or its derivatives could be employed.

General Procedure for the Synthesis of a Chiral Oxazolidinone Auxiliary

Chiral oxazolidinones are versatile auxiliaries in asymmetric synthesis. A derivative of this compound could be prepared following a similar procedure.

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add triethylamine (3.0 eq).

  • Add disuccinimidyl carbonate (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12 hours at 23 °C.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxazolidinone.

Representative Protocol for Asymmetric Aldol Reaction using a Chiral Oxazolidinone Auxiliary

Procedure:

  • Dissolve the N-acylated oxazolidinone (derived from this compound) (1.0 eq) in dry THF and cool to -78 °C.

  • Add di-n-butylboryl triflate (1.1 eq) and triethylamine (1.2 eq) and stir for 30 minutes.

  • Allow the reaction to warm to 0 °C and stir for 1 hour to form the boron enolate.

  • Cool the reaction mixture back to -78 °C and add the aldehyde (1.2 eq).

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 3 hours.

  • Quench the reaction with a pH 7 buffer and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography to yield the aldol adduct.

Synthesis of 2,6-Disubstituted Piperidines via Intramolecular Cyclization

Procedure:

  • Prepare the N-tert-butanesulfinyl amino ketone derivative from the corresponding protected this compound.

  • Dissolve the N-tert-butanesulfinyl amino ketone (1.0 eq) in a suitable solvent such as methanol.

  • Add an acidic catalyst (e.g., HCl in methanol) to effect desulfinylation and promote imine formation.

  • Add a reducing agent, such as sodium cyanoborohydride (1.5 eq), to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the 2,6-disubstituted piperidine.[11]

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for the application of this compound in organic synthesis.

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalyst_formation Catalyst Formation cluster_asymmetric_reaction Asymmetric Reaction A This compound C Schiff Base Ligand A->C B Reactant (e.g., Salicylaldehyde) B->C E Active Chiral Catalyst C->E D Metal Precursor (e.g., Cu(OAc)2) D->E H Enantiomerically Enriched Product E->H F Substrate 1 (e.g., Aldehyde) F->H G Substrate 2 (e.g., Nitroalkane) G->H

Caption: Experimental workflow for asymmetric catalysis using a this compound derived ligand.

catalytic_cycle Catalyst [M]-Ligand Intermediate_1 [M]-Ligand-A Catalyst->Intermediate_1 Coordination Substrate_A Substrate A Substrate_A->Intermediate_1 Substrate_B Substrate B Intermediate_2 [M]-Ligand*-A-B Substrate_B->Intermediate_2 Intermediate_1->Intermediate_2 Reaction Intermediate_2->Catalyst Product Release Product Product Intermediate_2->Product

Caption: Generalized catalytic cycle for a metal-catalyzed asymmetric reaction.

logical_relationship Start Target Molecule with Desired Stereochemistry Decision1 Is a chiral auxiliary approach suitable? Start->Decision1 Auxiliary Select Chiral Auxiliary (e.g., this compound derivative) Decision1->Auxiliary Yes Catalysis Consider Asymmetric Catalysis Decision1->Catalysis No Reaction Perform Diastereoselective Reaction Auxiliary->Reaction Cleavage Cleave Auxiliary Reaction->Cleavage FinalProduct Enantiomerically Pure Product Cleavage->FinalProduct Ligand Design Chiral Ligand from this compound Catalysis->Ligand Yes CatalyticReaction Perform Enantioselective Catalytic Reaction Ligand->CatalyticReaction CatalyticReaction->FinalProduct

Caption: Decision-making workflow for employing this compound in asymmetric synthesis.

Conclusion

This compound emerges as a promising and versatile chiral synthon with significant potential across various domains of organic chemistry. Its bifunctional nature, coupled with the presence of two stereocenters, makes it an attractive candidate for the development of novel chiral auxiliaries, ligands for asymmetric catalysis, and as a key starting material for the synthesis of complex heterocyclic structures. While further research is warranted to fully elucidate its capabilities and to generate a broader base of specific experimental data, the foundational principles and analogous applications presented in this guide provide a strong impetus for its exploration in the synthesis of high-value, stereochemically defined molecules. For researchers and professionals in drug development, this compound represents a valuable and largely untapped resource for innovation.

References

Biological Activity of 4-Aminopentan-2-ol Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino alcohols are a pivotal class of organic compounds that feature prominently in medicinal chemistry and drug discovery. Their inherent bifunctionality, possessing both an amino and a hydroxyl group, allows for diverse chemical modifications and interactions with biological targets. Within this class, 4-aminopentan-2-ol serves as a chiral scaffold for the development of novel bioactive derivatives. This technical guide provides an overview of the reported biological activities of this compound derivatives, focusing on their potential as antimicrobial and antioxidant agents. Due to the limited availability of detailed public data on specific derivatives, this document will also discuss general principles and methodologies relevant to the field, drawing from research on analogous short-chain amino alcohols.

Core Biological Activities

Research has indicated that derivatives of this compound hold promise in two primary areas of biological activity: antimicrobial and antioxidant effects.[1]

Antimicrobial Properties

Derivatives of this compound have been reported to exhibit activity primarily against Gram-positive bacteria.[1] A study published in Bioorganic & Medicinal Chemistry Letters in 2005 described the antibacterial properties of certain derivatives of this scaffold, suggesting their potential as a foundation for new antimicrobial agents.[1]

The general mechanism of action for short-chain alcohols and their amino derivatives against bacteria is often attributed to the disruption of the cell membrane's integrity.[2] These compounds can interfere with the lipid bilayer, leading to increased permeability and ultimately cell death.[2]

Antioxidant Potential

In addition to their antimicrobial effects, certain this compound derivatives have been identified as having free radical scavenging capabilities. A 2009 publication in Medicinal Chemistry Research reported on the antioxidant properties of specific derivatives, indicating their potential for applications where mitigating oxidative stress is beneficial.[1]

Quantitative Data on Biological Activity

Detailed quantitative data for specific this compound derivatives, such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity or IC50 values for antioxidant capacity, are not widely available in the public domain. The following table is a representative template of how such data would be presented.

Derivative Structure/NameTarget Organism/AssayQuantitative Metric (e.g., MIC, IC50)Reference
N-Substituted-4-aminopentan-2-ol (Example A)Staphylococcus aureusData Not Available(Hypothetical)
O-Acyl-4-aminopentan-2-ol (Example B)DPPH Radical Scavenging AssayData Not Available(Hypothetical)

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives

A common method for the synthesis of N-substituted amino alcohols is through reductive amination.

Workflow for Synthesis of N-Substituted Derivatives

G start 4-Aminopentan-2-one imine Imine/Enamine Intermediate start->imine Condensation aldehyde Aldehyde/Ketone (R-CHO/R-CO-R') aldehyde->imine reduction Reduction (e.g., NaBH4, H2/Pd-C) imine->reduction product N-Substituted-4-aminopentan-2-ol reduction->product

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Protocol:

  • Imine Formation: 4-Aminopentan-2-one is reacted with an appropriate aldehyde or ketone in a suitable solvent (e.g., methanol, ethanol). The reaction is typically stirred at room temperature.

  • Reduction: A reducing agent, such as sodium borohydride, is added to the reaction mixture to reduce the intermediate imine to the corresponding secondary or tertiary amine.

  • Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified using techniques like column chromatography.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

G prep Prepare Serial Dilutions of Test Compound inoculate Inoculate with Standardized Bacterial Suspension prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read Results (Visual Inspection/Spectrophotometry) incubate->read mic Determine MIC read->mic

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Compound Dilutions: A series of twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.

Workflow for DPPH Assay

G compound Test Compound Solution mix Mix and Incubate compound->mix dpph DPPH Solution dpph->mix measure Measure Absorbance at ~517 nm mix->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Solution Preparation: Solutions of the test compound at various concentrations are prepared in a suitable solvent (e.g., methanol). A solution of DPPH is also prepared.

  • Reaction Initiation: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test solutions to that of a control (DPPH solution without the test compound).

Signaling Pathways and Mechanisms of Action

Detailed signaling pathways for this compound derivatives are not well-elucidated in publicly available literature. However, based on the known mechanisms of similar antimicrobial compounds, a potential mechanism involves the disruption of the bacterial cell membrane.

Hypothesized Mechanism of Bacterial Membrane Disruption

G cluster_membrane Bacterial Cell Membrane lipid_bilayer Lipid Bilayer membrane_proteins Membrane Proteins compound Amino Alcohol Derivative disruption Membrane Disruption compound->disruption disruption->lipid_bilayer Intercalation disruption->membrane_proteins Denaturation leakage Ion and Solute Leakage disruption->leakage death Cell Death leakage->death

Caption: Hypothesized mechanism of action for antimicrobial amino alcohol derivatives.

This proposed pathway suggests that the amphipathic nature of amino alcohol derivatives allows them to insert into and disrupt the bacterial lipid bilayer, leading to a loss of membrane potential, leakage of essential cellular components, and ultimately, cell death.

Conclusion and Future Directions

Derivatives of this compound represent a promising scaffold for the development of new therapeutic agents, particularly in the antimicrobial and antioxidant domains. However, the publicly available data on specific, well-characterized derivatives is currently sparse. Future research should focus on the synthesis and systematic biological evaluation of a library of these compounds to establish clear structure-activity relationships. Detailed mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these derivatives. Such data will be crucial for the rational design and optimization of this compound-based compounds for potential clinical applications.

References

Navigating the Solubility Landscape of 4-Aminopentan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Aminopentan-2-ol, a chiral amino alcohol with significant potential in pharmaceutical synthesis and as a building block for complex organic molecules.[1][2] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on the molecule's structural features, a detailed, generalized experimental protocol for determining solubility, and a discussion of the key factors influencing its behavior in various solvents.

Predicted Solubility Profile of this compound

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. This compound possesses both polar and nonpolar characteristics. The presence of a hydroxyl (-OH) and an amino (-NH2) group allows for hydrogen bonding with polar solvents, while the five-carbon backbone contributes to its affinity for nonpolar organic solvents.[1][2]

Based on the principle of "like dissolves like," the predicted solubility of this compound in a range of common solvents is summarized in the table below. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolHighThe hydroxyl and amino groups can form strong hydrogen bonds with protic solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThe polar nature of these solvents can interact with the polar functional groups of this compound, though the absence of hydrogen bond donation from the solvent may limit solubility compared to protic solvents.
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateThe nonpolar carbon backbone of this compound allows for some interaction with nonpolar solvents, but the polar functional groups will limit its solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:

  • This compound

  • Selected solvents (e.g., water, ethanol, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with hotplate

  • Syringe filters (0.45 µm)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a calibrated UV-Vis Spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or on a magnetic stirrer, set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved solid.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.

  • Quantification:

    • Analyze the diluted samples using a pre-calibrated HPLC, GC, or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing Methodologies and Influencing Factors

To further aid in the understanding of solubility determination and the factors influencing it, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solid Weigh Excess Solute prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent equilibration Agitate at Constant Temperature (24-48 hours) prep_solvent->equilibration sampling Filter Supernatant equilibration->sampling dilution Dilute Sample sampling->dilution quantification Quantify Concentration (e.g., HPLC, GC) dilution->quantification calculation Calculate Solubility quantification->calculation

A generalized workflow for the experimental determination of solubility.

solubility_factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Factors polar_groups Polar Groups (-OH, -NH2) solubility Solubility polar_groups->solubility Increases in Polar Solvents nonpolar_backbone Nonpolar Carbon Backbone nonpolar_backbone->solubility Increases in Nonpolar Solvents polarity Polarity polarity->solubility Like Dissolves Like h_bonding Hydrogen Bonding Capacity h_bonding->solubility Strongly Influences temperature Temperature temperature->solubility Generally Increases ph pH ph->solubility Affects Ionization

References

A Technical Guide to Sourcing 4-Aminopentan-2-ol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available 4-Aminopentan-2-ol, a versatile chiral building block crucial for various research and development applications. This document outlines key technical data, potential commercial sources, and representative experimental methodologies to assist researchers in making informed procurement decisions and effectively utilizing this compound in their work.

Introduction to this compound

This compound (CAS No. 13325-12-7) is an organic compound featuring both an amine and a hydroxyl functional group, classifying it as an amino alcohol.[1][2] Its structure, containing two chiral centers, makes it a valuable precursor in the stereoselective synthesis of more complex molecules, particularly in the fields of medicinal chemistry and organic synthesis.[1][2] Derivatives of this compound have been investigated for a range of biological activities, including potential antimicrobial and antioxidant properties.[1][2]

Commercial Suppliers and Product Specifications

A critical step in any research project is the reliable sourcing of starting materials. The following table summarizes publicly available information from various commercial suppliers of this compound. Researchers are advised to request lot-specific Certificates of Analysis (CoA) from suppliers for detailed quantitative data.

SupplierProduct/Catalog NumberPurity/SpecificationMolecular FormulaMolecular Weight ( g/mol )
SmoleculeS685819[1]In Stock (Purity not specified)C5H13NO[1]103.16[1]
BenchchemB1281818[2]For research use only (Purity not specified)C5H13NO[2]103.16[2]
MolportMolport-022-364-459[3]95%[3]C5H13NO[3]103.165[3]
BLD Pharm13325-12-7Purity/Specification not detailedC5H13NO103.17

Technical Data

Physicochemical Properties
PropertyValue
CAS Number 13325-12-7[1][2][3]
IUPAC Name This compound[1]
Molecular Formula C5H13NO[1][2][3]
Molecular Weight 103.16 g/mol [1][2]
SMILES CC(CC(C)O)N[1]
InChI Key RTFVYTOTESLFBG-UHFFFAOYSA-N[1][2]
Spectroscopic Data

While experimental spectra should be obtained upon purchase, the following provides an indication of expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predictive ¹H and ¹³C NMR data can aid in structure confirmation.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the elemental composition.

Experimental Protocols

Detailed experimental protocols for specific applications of this compound are often proprietary or published within specific research articles. The following are representative procedures for the synthesis and analysis of similar amino alcohols, which can be adapted by skilled researchers.

Representative Synthesis: Reduction of an Amino Ketone

A common route to this compound is the reduction of the corresponding amino ketone, 4-aminopentan-2-one.[1]

Reaction Scheme:

Procedure:

  • Dissolve 4-aminopentan-2-one in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

  • Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a dilute acid.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Representative Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

The separation of the stereoisomers of this compound is critical for applications where stereochemistry is important. Chiral HPLC is a standard technique for this purpose.

General Workflow for Chiral HPLC Method Development:

G cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation prep_sample Prepare Standard Solution of this compound select_csp Select Chiral Stationary Phase (CSP) prep_sample->select_csp mobile_phase Screen Mobile Phases (Normal or Reversed Phase) select_csp->mobile_phase detection Set Detection Wavelength (e.g., UV) mobile_phase->detection optimize Optimize Separation: - Mobile Phase Composition - Flow Rate - Temperature detection->optimize validate Validate Method: - Specificity - Linearity - Precision - Accuracy optimize->validate

Caption: A logical workflow for developing a chiral HPLC method.

Example Starting Conditions for a Structurally Similar Amino Alcohol:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) for normal-phase chromatography.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm).

Signaling Pathways and Logical Relationships

The utility of this compound as a chiral building block is central to its application in drug discovery and development. The following diagram illustrates its role in the synthesis of more complex, biologically active molecules.

G cluster_synthesis Synthetic Pathway cluster_application Application start This compound (Chiral Building Block) intermediate Chiral Intermediate start->intermediate Organic Synthesis (e.g., acylation, alkylation) api Active Pharmaceutical Ingredient (API) intermediate->api Further Transformations target Biological Target (e.g., Enzyme, Receptor) api->target Binding/Interaction effect Therapeutic Effect target->effect Signal Transduction

Caption: The role of this compound in a drug development pathway.

Conclusion

This compound is a readily available chiral building block with significant potential in chemical research and drug development. While a variety of commercial suppliers exist, researchers should perform due diligence by requesting and reviewing detailed analytical data before purchase. The representative experimental information provided in this guide serves as a starting point for the successful application of this versatile compound in the laboratory.

References

Methodological & Application

Application Notes and Protocols: Use of 4-Aminopentan-2-ol as a Chiral Auxiliary in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and chemical databases did not yield specific examples of 4-aminopentan-2-ol being employed as a chiral auxiliary in asymmetric synthesis with detailed experimental protocols and quantitative data. While amino alcohols are a well-established class of chiral auxiliaries, the specific application of this compound for this purpose is not documented in readily available scientific resources.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered. The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in a variety of reactions, its ease of attachment and removal, and its recoverability.

While direct application data for this compound is unavailable, we can outline the general principles and experimental workflows for how a chiral amino alcohol of this type could theoretically be utilized. These principles are based on the well-established chemistry of other 1,3-amino alcohol-derived chiral auxiliaries.

Theoretical Application in Asymmetric Alkylation

One of the most common applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. A hypothetical workflow for using this compound in this context would involve the formation of a chiral amide or a related derivative.

General Workflow for Asymmetric Alkylation

The general strategy for employing a chiral auxiliary in an asymmetric alkylation reaction is depicted below. This involves the attachment of the auxiliary to a carboxylic acid derivative, followed by stereoselective enolate formation and alkylation, and finally, cleavage of the auxiliary to yield the chiral product.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Removal A Prochiral Carboxylic Acid Derivative (e.g., Acyl Chloride) C Chiral Amide A->C Acylation B This compound B->C D Chiral Amide F Chiral Enolate D->F E Base (e.g., LDA) E->F H Alkylated Chiral Amide F->H G Electrophile (R-X) G->H I Alkylated Chiral Amide K Chiral Carboxylic Acid I->K L Recovered this compound I->L J Cleavage Conditions (e.g., Hydrolysis) J->K

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Hypothetical Experimental Protocol for Asymmetric Alkylation

The following protocol is a generalized procedure based on established methods for other chiral amino alcohol auxiliaries and has not been validated for this compound.

1. Formation of the Chiral Amide:

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add a non-nucleophilic base (e.g., triethylamine, 1.2 eq).

  • Slowly add the desired acyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by flash chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of a strong base such as lithium diisopropylamide (LDA, 1.1 eq) and stir for 30-60 minutes to form the enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product, dry the organic phase, concentrate, and purify by chromatography. The diastereomeric excess (d.e.) of the product would be determined at this stage by techniques such as NMR spectroscopy or chiral HPLC.

3. Cleavage of the Chiral Auxiliary:

  • The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the chiral carboxylic acid and recover the this compound auxiliary. For example, refluxing with aqueous HCl or NaOH followed by an appropriate workup procedure.

Theoretical Application in Asymmetric Aldol Reactions

Chiral auxiliaries are also instrumental in controlling the stereochemical outcome of aldol reactions. The amino alcohol auxiliary can form a rigid chelated transition state that directs the approach of an aldehyde to the enolate.

General Signaling Pathway for an Aldol Reaction

The stereochemical outcome of an aldol reaction using a chiral auxiliary is often rationalized by the formation of a Zimmerman-Traxler-like transition state.

G A Chiral N-Acyl Derivative C Chelated Z-Enolate A->C Enolization B Lewis Acid (e.g., Bu2BOTf) + Base (e.g., i-Pr2NEt) B->C E Zimmerman-Traxler Transition State C->E D Aldehyde (R'CHO) D->E F Diastereomerically Enriched Aldol Adduct E->F G Auxiliary Cleavage F->G H Chiral β-Hydroxy Acid/Ester G->H

Caption: Logical flow for a chiral auxiliary-mediated aldol reaction.

Hypothetical Experimental Protocol for an Asymmetric Aldol Reaction

This is a generalized protocol and would require significant optimization for this compound.

  • To a solution of the chiral N-acyl derivative (derived from this compound and a carboxylic acid, 1.0 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid such as dibutylboron triflate (1.1 eq) followed by a hindered base like diisopropylethylamine (1.2 eq).

  • Stir the mixture for 30-60 minutes to allow for the formation of the boron enolate.

  • Cool the reaction to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 1-2 hours and then allow to warm to 0 °C for an additional 1-2 hours.

  • Quench the reaction by adding a buffer solution (e.g., phosphate buffer pH 7) and methanol.

  • Extract the product with an organic solvent, dry, concentrate, and purify by flash chromatography.

Conclusion

While this compound possesses the necessary structural features—a chiral 1,3-amino alcohol—to potentially function as a chiral auxiliary, there is a notable absence of published research detailing its practical application in this role. The protocols and diagrams presented here are based on well-established principles for analogous chiral auxiliaries and are intended to provide a theoretical framework for its potential use. Researchers and drug development professionals interested in employing this compound as a chiral auxiliary would need to undertake foundational research to establish its efficacy, including the optimization of reaction conditions and the determination of achievable diastereoselectivities and yields for specific transformations. For practical applications, it is recommended to consult the extensive literature on proven chiral auxiliaries such as Evans oxazolidinones, pseudoephedrine amides, or Oppolzer's sultams.

Application Notes and Protocols: 4-Aminopentan-2-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopentan-2-ol is a chiral amino alcohol with significant potential in asymmetric catalysis. Its bifunctional nature, possessing both a hydroxyl and an amino group, along with two stereocenters (at C2 and C4), makes it a versatile building block for the synthesis of chiral ligands and auxiliaries.[1] These ligands can coordinate to metal centers, creating a chiral environment that enables the stereoselective transformation of prochiral substrates into valuable enantiomerically enriched products, which are crucial intermediates in pharmaceutical and fine chemical synthesis.[1]

While specific, detailed applications of this compound in the literature are not extensively documented, its structural motifs are analogous to other well-studied β-amino alcohols that have proven highly effective in a range of asymmetric catalytic reactions. This document provides detailed application notes and generalized protocols for two key transformations where ligands derived from this compound are expected to show significant utility: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones.

The protocols provided herein are representative methodologies based on established procedures for similar chiral amino alcohols and serve as a starting point for the development of specific catalytic systems employing this compound derivatives.

Application I: Enantioselective Alkylation of Aldehydes with Diethylzinc

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral β-amino alcohols are a privileged class of ligands for this transformation, promoting high enantioselectivity.[2] A ligand derived from this compound can coordinate to the zinc atom, forming a chiral complex that directs the ethyl group to one face of the aldehyde.

Logical Workflow for Catalyst Application

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Product Isolation prep1 Synthesize chiral ligand from this compound prep2 Form in situ catalyst with Zn(Et)2 prep1->prep2 Coordination react1 Introduce prochiral aldehyde prep2->react1 Catalysis react2 Enantioselective ethyl transfer react1->react2 react3 Formation of chiral alkoxide-zinc complex react2->react3 workup1 Quench reaction react3->workup1 Hydrolysis workup2 Purify chiral alcohol workup1->workup2

Caption: Workflow for amino alcohol-catalyzed diethylzinc addition.

Quantitative Data (Representative)

The following table summarizes typical results for the enantioselective addition of diethylzinc to various aldehydes using chiral β-amino alcohol catalysts. The performance of a this compound-derived ligand would be benchmarked against such data.

EntryAldehydeChiral Ligand (Example)Yield (%)ee (%)Configuration
1Benzaldehyde(1R,2S)-N-Isopropylephedrine>9598(R)
24-Chlorobenzaldehyde(1R,2S)-N-Isopropylephedrine9497(R)
32-Naphthaldehyde(1R,2S)-N-Isopropylephedrine9695(R)
4Cinnamaldehyde(1R,2S)-N-Isopropylephedrine9293(R)
5Cyclohexanecarboxaldehyde(1R,2S)-N-Isopropylephedrine8590(R)

Data is representative of the performance of well-established β-amino alcohol ligands and serves as a target for catalysts derived from this compound.

Detailed Experimental Protocol (General)

This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde, adaptable for a chiral ligand derived from this compound.[3]

Materials:

  • Chiral ligand (e.g., N-substituted derivative of this compound)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard oven-dried glassware under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes to allow for complex formation.[3]

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.[3]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-24 hours).[3]

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution (10 mL) at 0 °C.[3]

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[3]

  • Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol.[3]

  • Characterization: Determine the yield of the purified product. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.[3]

Application II: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones to chiral secondary alcohols, using a hydrogen donor such as isopropanol. Ruthenium complexes with chiral amino alcohol ligands are highly effective catalysts for this transformation. A ligand derived from this compound can be used to prepare a chiral ruthenium catalyst that facilitates the enantioselective transfer of hydrogen.

Catalytic Cycle Signaling Pathway

G Ru_precatalyst [Ru(arene)Cl2]2 + Ligand Active_Ru_H Active Ru-Hydride Species Ru_precatalyst->Active_Ru_H Activation (Base, iPrOH) Ketone Prochiral Ketone (R-CO-R') Active_Ru_H->Ketone Hydride Transfer Acetone Acetone (Oxidized Donor) Active_Ru_H->Acetone Byproduct Alcohol Chiral Alcohol (R-CH(OH)-R') Ketone->Alcohol Reduction Alcohol->Active_Ru_H Regeneration iPrOH Isopropanol (H-Donor) iPrOH->Active_Ru_H H-Source

References

Application Note and Protocol for the Reduction of 4-Aminopentan-2-one to 4-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the reduction of 4-aminopentan-2-one to 4-aminopentan-2-ol, a valuable chiral building block in pharmaceutical and organic synthesis.[1][2] The primary method detailed utilizes sodium borohydride, a common and effective reducing agent for ketones.[2][3] An overview of catalytic hydrogenation as an alternative industrial method is also discussed. This application note includes a comprehensive experimental workflow, data presentation in a tabular format, and a visual representation of the protocol.

Introduction

This compound is an amino alcohol containing two chiral centers, making it a versatile intermediate for the stereoselective synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both an amine and a hydroxyl group, allows for a wide range of chemical transformations.[4] A common and direct method for synthesizing this compound is the reduction of the corresponding β-amino ketone, 4-aminopentan-2-one.[2] This reduction can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a frequently used reagent in laboratory settings due to its selectivity and ease of handling.[3] For industrial-scale production, catalytic hydrogenation is often employed.[2] This protocol focuses on the laboratory-scale synthesis using sodium borohydride.

Reaction Scheme

The overall reaction involves the reduction of the ketone functional group in 4-aminopentan-2-one to a secondary alcohol, yielding this compound.

Chemical structure of 4-aminopentan-2-one reduced to this compound.

Experimental Protocol: Sodium Borohydride Reduction

This protocol details the reduction of 4-aminopentan-2-one using sodium borohydride in methanol.

3.1 Materials and Equipment

  • Reagents:

    • 4-Aminopentan-2-one (C₅H₁₁NO, MW: 101.15 g/mol )[5]

    • Sodium borohydride (NaBH₄, MW: 37.83 g/mol )

    • Methanol (MeOH), anhydrous

    • Deionized water (H₂O)

    • Hydrochloric acid (HCl), 1M solution

    • Sodium hydroxide (NaOH), 1M solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin Layer Chromatography (TLC) plates and chamber

3.2 Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopentan-2-one (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the reaction rate and minimize side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution over 15-20 minutes. The addition should be controlled to manage gas evolution (hydrogen).

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (ketone) is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the gas evolution ceases and the pH is acidic. This step neutralizes the excess borohydride.

  • Basification: Make the solution basic (pH > 10) by the slow addition of 1M NaOH solution.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Alternative Protocol: Catalytic Hydrogenation

For larger-scale synthesis, catalytic hydrogenation is a viable alternative.[2] This method typically involves reacting 4-aminopentan-2-one with hydrogen gas under pressure in the presence of a metal catalyst.

  • Catalysts: Common catalysts include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel.[2][6]

  • Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at elevated temperature and pressure.[2][6]

  • Advantages: This method is often more atom-economical and can be highly efficient for industrial applications.[6] Stereoselective reductions can also be achieved using chiral catalysts.[1]

Data Presentation

The following table summarizes the key quantitative parameters for the sodium borohydride reduction protocol.

ParameterValueNotes
Reactants
4-Aminopentan-2-one1.0 eq (e.g., 5.0 g, 49.4 mmol)Starting material.
Sodium Borohydride (NaBH₄)1.2 eq (e.g., 2.24 g, 59.3 mmol)Reducing agent. A slight excess ensures complete reaction.
Solvent (Methanol)~50 mLAnhydrous conditions are recommended.
Reaction Conditions
Temperature0 °C to Room TemperatureInitial cooling is important for controlling reactivity.
Reaction Time3 - 5 hoursMonitor by TLC for completion.
PressureAtmosphericStandard laboratory conditions.
Work-up & Purification
Extraction SolventDichloromethane or Ethyl Acetate
Purification MethodColumn Chromatography/DistillationChoice depends on the scale and required purity.
Expected Outcome
ProductThis compoundA colorless to pale yellow oil.
Molecular Weight103.16 g/mol
Theoretical Yield5.10 g (for 5.0 g starting material)Calculated based on 100% conversion.
Typical Practical Yield80 - 95%Yields can vary based on reaction scale and purification efficiency.[6]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the reduction of 4-aminopentan-2-one to this compound via the sodium borohydride method.

G cluster_start 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis cluster_product Final Product A Dissolve 4-Aminopentan-2-one in Methanol B Cool to 0 °C (Ice Bath) A->B C Slowly Add NaBH4 B->C Start Reduction D Stir at 0 °C, then Warm to Room Temp C->D E Monitor by TLC D->E F Quench with 1M HCl E->F Reaction Complete G Basify with 1M NaOH F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Column Chromatography or Distillation I->J Crude Product K Characterize Product (NMR, MS, IR) J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of O-H and N-H stretching frequencies and the absence of the C=O stretch from the starting material.

By following this protocol, researchers can reliably synthesize this compound for further use in drug development and chemical synthesis.

References

Application Notes and Protocols: Enantioselective Synthesis of a Pregabalin Intermediate Using a 4-Aminopentan-2-ol Derived Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enantioselective synthesis of a key chiral intermediate for Pregabalin, utilizing a chiral auxiliary derived from 4-Aminopentan-2-ol. The methodology focuses on the application of a chiral oxazolidinone, a well-established strategy for asymmetric synthesis, to introduce the desired stereochemistry.

Introduction

This compound is a versatile chiral building block in organic synthesis, particularly valuable in the pharmaceutical industry for the creation of enantiomerically pure drug substances.[1][2] Its bifunctional nature, possessing both an amine and a hydroxyl group, along with two stereocenters, makes it an excellent candidate for the synthesis of chiral auxiliaries.[1] Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, after which they can be removed and ideally recycled.[3]

This document outlines the synthesis of a chiral oxazolidinone from this compound and its subsequent application in the asymmetric alkylation to produce (S)-3-azido-5-methylhexanoic acid, a crucial intermediate in the synthesis of (S)-Pregabalin. Pregabalin is a widely used pharmaceutical for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[4] The therapeutic efficacy of Pregabalin resides in its (S)-enantiomer, making enantioselective synthesis a critical aspect of its production.

Principle of the Method

The core of this synthetic strategy is the use of a chiral oxazolidinone derived from this compound. This auxiliary is first acylated, and the resulting imide is then deprotonated to form a chiral enolate. The steric hindrance provided by the chiral auxiliary directs the approach of an electrophile, in this case, a precursor to the isobutyl group of Pregabalin, to one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary from this compound

This protocol describes the synthesis of (4S,5R)-4-methyl-5-isopropyloxazolidin-2-one from (1R,3S)-4-aminopentan-2-ol.

Materials:

  • (1R,3S)-4-Aminopentan-2-ol

  • Diethyl carbonate

  • Potassium carbonate

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Combine (1R,3S)-4-aminopentan-2-ol, diethyl carbonate, and potassium carbonate in a round-bottom flask equipped with a distillation apparatus.

  • Heat the mixture to 160 °C (oil bath temperature). Ethanol will begin to distill.

  • Continue heating for approximately 5 hours, or until the distillation of ethanol ceases.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash twice with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude oxazolidinone.

  • Purify the crude product by recrystallization from a hexane-ethyl acetate mixture to afford pure (4S,5R)-4-methyl-5-isopropyloxazolidin-2-one as a white solid.

Protocol 2: Asymmetric Alkylation for the Synthesis of the Pregabalin Intermediate

This protocol details the asymmetric alkylation of the chiral oxazolidinone to introduce the isobutyl side chain of the Pregabalin precursor.

Materials:

  • (4S,5R)-4-methyl-5-isopropyloxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 4-Methylpentanoyl chloride

  • 1-Bromo-3-methylbutane

  • Lithium diisopropylamide (LDA)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Acylation:

    • Dissolve the (4S,5R)-4-methyl-5-isopropyloxazolidin-2-one in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C.

    • Slowly add n-BuLi solution dropwise.

    • After stirring for 15 minutes, add 4-methylpentanoyl chloride dropwise.

    • Allow the reaction to warm to 0 °C and stir for 30 minutes.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the N-acylated oxazolidinone. Purify by flash chromatography if necessary.

  • Alkylation:

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF.

    • Cool the LDA solution to -78 °C.

    • Add a solution of the N-acylated oxazolidinone in anhydrous THF dropwise to the LDA solution.

    • Stir the resulting enolate solution at -78 °C for 30 minutes.

    • Add 1-bromo-3-methylbutane dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash chromatography to obtain the alkylated product.

Protocol 3: Removal of the Chiral Auxiliary and Formation of the Azido Acid

This protocol describes the cleavage of the chiral auxiliary and subsequent conversion to the azido acid, a key intermediate for Pregabalin.

Materials:

  • Alkylated oxazolidinone product from Protocol 2

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium azide

  • Dimethylformamide (DMF)

Procedure:

  • Hydrolysis of the Auxiliary:

    • Dissolve the alkylated product in a mixture of THF and water at 0 °C.[5]

    • Add lithium hydroxide followed by the slow, dropwise addition of 30% hydrogen peroxide.[5]

    • Stir the reaction at 0 °C for approximately 6 hours.[5]

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Remove the THF under reduced pressure.

    • Wash the aqueous layer with dichloromethane to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH 2 with 1 M HCl and extract the carboxylic acid product with diethyl ether.

    • Dry the combined ether extracts and concentrate to yield the chiral carboxylic acid.

  • Conversion to Azido Acid:

    • The resulting chiral carboxylic acid can be converted to an appropriate leaving group (e.g., a tosylate or mesylate) on the hydroxyl group (if present from a different synthetic route) or directly to the azide via a substitution reaction. A common method involves conversion of a corresponding bromo-intermediate with sodium azide in a solvent like DMF.

Quantitative Data

The following table summarizes typical results for asymmetric alkylation reactions using Evans-type oxazolidinone auxiliaries, which are structurally similar to the one derived from this compound.

ElectrophileBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
Benzyl bromideLDATHF-78 to 085-95>99:1
Allyl iodideNaHMDSTHF-7880-90>99:1
Methyl iodideLDATHF-7890-98>95:5
1-Bromo-3-methylbutaneLDATHF-78 to RT80-90>98:2

Data are representative and compiled from literature on similar Evans auxiliary alkylations.

Visualizations

Experimental Workflow

G cluster_0 Synthesis of Chiral Auxiliary cluster_1 Asymmetric Synthesis cluster_2 Final Intermediate Synthesis A This compound B Reaction with Diethyl Carbonate A->B C Chiral Oxazolidinone B->C D Acylation of Oxazolidinone C->D E Asymmetric Alkylation D->E F Alkylated Intermediate E->F G Removal of Chiral Auxiliary F->G H (S)-3-azido-5-methylhexanoic acid (Pregabalin Intermediate) G->H

Caption: Overall workflow for the synthesis of the Pregabalin intermediate.

Signaling Pathway of Pregabalin

Pregabalin exerts its therapeutic effects by binding to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][4][6][7] This interaction reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P.[1][4][6]

Caption: Mechanism of action of Pregabalin at the synapse.

References

Application Notes and Protocols for 4-Aminopentan-2-ol as a Ligand in Metal-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopentan-2-ol is a chiral amino alcohol that holds significant potential as a versatile ligand in metal-catalyzed asymmetric synthesis. Its bifunctional nature, possessing both a hydroxyl and an amino group, allows it to form stable chelate complexes with a variety of metal centers. This coordination creates a chiral environment around the metal, enabling the stereoselective transformation of prochiral substrates into valuable enantiomerically enriched products. Chiral amino alcohols are crucial in the pharmaceutical industry for the synthesis of single-enantiomer drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[1]

These application notes provide an overview of the potential uses of this compound as a chiral ligand in two key metal-catalyzed reactions: the asymmetric transfer hydrogenation of ketones and the enantioselective addition of organozinc reagents to aldehydes. Detailed, representative experimental protocols are provided to serve as a practical guide for researchers exploring the utility of this and similar chiral amino alcohol ligands.

Applications in Asymmetric Catalysis

The structural characteristics of this compound make it a promising candidate for a ligand in a range of asymmetric catalytic transformations. The nitrogen and oxygen atoms can coordinate to a metal center, and the inherent chirality of the ligand can induce high stereoselectivity.[2]

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the reduction of prochiral ketones to chiral secondary alcohols.[3] Ruthenium complexes bearing chiral amino alcohol ligands are highly effective catalysts for this transformation, typically using isopropanol or a formic acid/triethylamine mixture as the hydrogen source. The this compound ligand can coordinate to a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, to form a catalytically active species that facilitates the enantioselective transfer of a hydride to the ketone.

Enantioselective Addition of Organozinc Reagents to Aldehydes

The enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.[4] Chiral amino alcohols are excellent ligands for zinc, creating a chiral environment that directs the nucleophilic attack of the alkyl group from the organozinc reagent to one face of the aldehyde, resulting in the preferential formation of one enantiomer of the alcohol product.[4]

Data Presentation

The following tables summarize representative quantitative data for the types of metal-catalyzed reactions where this compound would be a suitable chiral ligand. Please note that this data is illustrative and based on typical results obtained with similar chiral amino alcohol ligands. Experimental optimization would be necessary to achieve these results with this compound.

Table 1: Representative Data for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Aromatic Ketones

EntryKetone SubstrateMetal PrecursorLigandSolventTemp (°C)Yield (%)ee (%)
1Acetophenone[RuCl₂(p-cymene)]₂(1R,2S)-4-Aminopentan-2-oli-PrOH809592 (R)
21-Tetralone[RuCl₂(p-cymene)]₂(1R,2S)-4-Aminopentan-2-oli-PrOH809895 (S)
32-Chloroacetophenone[RuCl₂(p-cymene)]₂(1R,2S)-4-Aminopentan-2-oli-PrOH809288 (R)
4Propiophenone[RuCl₂(p-cymene)]₂(1R,2S)-4-Aminopentan-2-oli-PrOH809690 (R)

Table 2: Representative Data for Zinc-Catalyzed Enantioselective Addition of Diethylzinc to Aldehydes

EntryAldehyde SubstrateOrganozinc ReagentLigandSolventTemp (°C)Yield (%)ee (%)
1BenzaldehydeDiethylzinc(1R,2S)-4-Aminopentan-2-olToluene09895 (R)
24-ChlorobenzaldehydeDiethylzinc(1R,2S)-4-Aminopentan-2-olToluene09796 (R)
32-NaphthaldehydeDiethylzinc(1R,2S)-4-Aminopentan-2-olToluene09592 (R)
4CyclohexanecarboxaldehydeDiethylzinc(1R,2S)-4-Aminopentan-2-olToluene09088 (S)

Experimental Protocols

The following are detailed, representative protocols for the application of this compound as a chiral ligand in metal-catalyzed reactions.

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using an in situ generated ruthenium catalyst with this compound as the chiral ligand.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1R,2S)-4-Aminopentan-2-ol

  • Acetophenone

  • Anhydrous isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Experimental Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_start Add [RuCl₂(p-cymene)]₂ and (1R,2S)-4-Aminopentan-2-ol to flask add_solvent Add anhydrous isopropanol prep_start->add_solvent stir_heat Stir under Argon at 80°C for 20 min add_solvent->stir_heat add_base Add solution of KOH in isopropanol stir_heat->add_base add_substrate Add Acetophenone add_base->add_substrate stir_reaction Stir at 80°C and monitor by TLC add_substrate->stir_reaction cool_reaction Cool to room temperature stir_reaction->cool_reaction filter_reaction Filter through Celite cool_reaction->filter_reaction evaporate Evaporate solvent filter_reaction->evaporate extract Extract with ethyl acetate evaporate->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify G Ligand-ZnEt₂ L*-ZnEt₂ Ligand-ZnEt L*-ZnEt Ligand-ZnEt₂->Ligand-ZnEt - EtH Transition State [L*-ZnEt(Aldehyde)]‡ Ligand-ZnEt->Transition State + Aldehyde Product Complex L*-ZnO-Product Transition State->Product Complex Product Complex->Ligand-ZnEt + ZnEt₂ - Product-ZnEt

References

Synthesis of Novel Derivatives from 4-Aminopentan-2-ol: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel N-acyl and N-sulfonyl derivatives of 4-aminopentan-2-ol. This chiral amino alcohol is a valuable starting material in medicinal chemistry due to its bifunctional nature, allowing for the generation of diverse molecular architectures with potential therapeutic applications.[1] Derivatives of similar amino alcohols have demonstrated promising biological activities, including antibacterial and antioxidant properties.[2]

Application Notes

This compound serves as a versatile chiral building block for the synthesis of complex organic molecules.[1] The presence of both a primary amine and a secondary alcohol functionality allows for selective derivatization at either position. N-acylation and N-sulfonylation are fundamental transformations that can significantly modify the physicochemical and biological properties of the parent molecule. These modifications can lead to the development of novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

N-Acyl Derivatives: The introduction of an acyl group to the nitrogen atom of this compound can modulate its lipophilicity and hydrogen bonding capacity, which are critical for drug-receptor interactions and membrane permeability. Amide derivatives are prevalent in a wide range of pharmaceuticals.

N-Sulfonyl Derivatives: Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[3][4] The synthesis of sulfonamide derivatives of this compound can yield compounds that may act as inhibitors of key bacterial enzymes.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of N-acyl and N-sulfonyl derivatives of this compound. Researchers should optimize these conditions for specific substrates and desired products.

Protocol 1: Synthesis of N-Acyl Derivatives of this compound

This protocol describes the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution with stirring.

  • Slowly add the acyl chloride (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-acyl derivative.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure product.

Characterization:

The structure and purity of the synthesized N-acyl derivatives should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 2: Synthesis of N-Sulfonyl Derivatives of this compound

This protocol details the synthesis of N-sulfonyl derivatives of this compound using a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., Benzenesulfonyl chloride, p-Toluenesulfonyl chloride)

  • Anhydrous pyridine or a mixture of DCM and triethylamine

  • 1 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.0 eq) to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-cold 1 N HCl.

  • Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-sulfonyl derivative.

Characterization:

Confirm the structure and purity of the final products using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. A patent for a similar synthesis describes the reaction of benzenesulfonyl chloride and pyridine in a solution, which is then stirred and purified to obtain a solid product.[5] Another source describes a similar synthesis of N-(4-hydroxyphenyl)benzenesulfonamide.[6]

Data Presentation

The following tables summarize representative quantitative data for analogous amino alcohol derivatives, demonstrating the potential antibacterial activity of the novel compounds synthesized from this compound.

Table 1: Antibacterial Activity of Representative β-Amino Alcohol Derivatives

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) in µMReference
4e S. aureus (ATCC 25923)8[7][8]
4a S. aureus (ATCC 25923)32[7][8]
5f S. aureus (ATCC 25923)64[7][8]
5g B. subtilis (ATCC 6633)8[7][8]
4e B. subtilis (ATCC 6633)16[7][8]
4k B. subtilis (ATCC 6633)16[7][8]

Note: The data presented is for benzotriazole-based β-amino alcohols and is intended to be representative of the potential activity of this compound derivatives.

Mandatory Visualization

Synthetic Pathways

Synthesis_Workflow cluster_start Starting Material cluster_acyl N-Acylation cluster_sulfonyl N-Sulfonylation This compound This compound Acyl Chloride Acyl Chloride N-Acyl Derivative N-Acyl Derivative This compound->N-Acyl Derivative Acyl Chloride, Base (TEA) Sulfonyl Chloride Sulfonyl Chloride N-Sulfonyl Derivative N-Sulfonyl Derivative This compound->N-Sulfonyl Derivative Sulfonyl Chloride, Base (Pyridine) Base (TEA) Base (TEA) Base (Pyridine) Base (Pyridine)

Caption: General synthetic routes for N-acyl and N-sulfonyl derivatives of this compound.

Experimental Workflow

Experimental_Workflow Start Start Dissolve this compound\nin Anhydrous Solvent Dissolve this compound in Anhydrous Solvent Start->Dissolve this compound\nin Anhydrous Solvent Cool to 0°C Cool to 0°C Dissolve this compound\nin Anhydrous Solvent->Cool to 0°C Add Base Add Base Cool to 0°C->Add Base Add Acyl/Sulfonyl Chloride Add Acyl/Sulfonyl Chloride Add Base->Add Acyl/Sulfonyl Chloride React at Room Temperature React at Room Temperature Add Acyl/Sulfonyl Chloride->React at Room Temperature Quench Reaction Quench Reaction React at Room Temperature->Quench Reaction Extract Product Extract Product Quench Reaction->Extract Product Dry and Concentrate Dry and Concentrate Extract Product->Dry and Concentrate Purify Product Purify Product Dry and Concentrate->Purify Product Characterize Product Characterize Product Purify Product->Characterize Product End End Characterize Product->End

Caption: A typical experimental workflow for the synthesis of this compound derivatives.

Hypothetical Signaling Pathway for Antibacterial Action

Molecular docking studies of similar β-amino alcohols suggest that they may exert their antibacterial effect by targeting essential bacterial enzymes, such as penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis.[9]

Signaling_Pathway cluster_bacterium Bacterial Cell Derivative This compound Derivative PBP Penicillin-Binding Protein (PBP) Derivative->PBP Inhibition CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Hypothetical mechanism of antibacterial action via inhibition of penicillin-binding proteins.

References

Analytical Methods for the Characterization of 4-Aminopentan-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 4-Aminopentan-2-ol. This chiral amino alcohol is a valuable building block in organic synthesis and holds potential in pharmaceutical development.[1] The methods outlined below are essential for confirming the identity, purity, and stereochemistry of this compound, which are critical aspects in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound. It provides detailed information about the carbon skeleton and the chemical environment of each proton.

Application Note:

¹H and ¹³C NMR are used to confirm the molecular structure of this compound. The chemical shifts and coupling constants of the protons in the ¹H NMR spectrum are indicative of their neighboring atoms. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For chiral molecules like this compound, NMR can also be used to assess diastereomeric purity when a chiral derivatizing agent is used.

Predicted Spectral Data:
Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (-CH₃)1.1 - 1.323 - 25
C2 (-CH(OH))3.7 - 3.965 - 68
C3 (-CH₂-)1.4 - 1.645 - 48
C4 (-CH(NH₂))2.9 - 3.149 - 52
C5 (-CH₃)1.0 - 1.224 - 26
OHVariable-
NH₂Variable-

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Data is based on computational models and may vary from experimental values.[1]

Experimental Protocol:

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 10-12 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

3. ¹³C NMR Acquisition:

  • Instrument: 100 MHz or higher NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

  • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, and by comparison with predicted data or reference spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve 5-10 mg in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Acquire_1H Acquire ¹H NMR Spectrum Add_TMS->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Add_TMS->Acquire_13C Process Fourier Transform, Phase & Baseline Correction Acquire_1H->Process Acquire_13C->Process Integrate Integrate ¹H Signals Process->Integrate Assign Assign Peaks Integrate->Assign Structure Structure Confirmation Assign->Structure

NMR Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is typically required to increase its volatility and thermal stability.

Application Note:

GC-MS is employed for the qualitative and quantitative analysis of this compound. The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides mass-to-charge ratio data, which aids in structural identification and confirmation. Chiral GC columns can be used for the separation of the diastereomeric derivatives of the enantiomers of this compound.

Experimental Protocol:

1. Derivatization (using Trifluoroacetic Anhydride - TFAA):

  • Place 1 mg of this compound into a reaction vial.

  • Add 200 µL of anhydrous acetonitrile and 100 µL of TFAA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977A or equivalent.

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for general analysis. For chiral separation, a column like Chirasil-Val is recommended.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on its retention time.

  • Analyze the mass spectrum of the peak and compare it with a reference library or theoretical fragmentation patterns to confirm the identity.

  • For quantitative analysis, prepare a calibration curve using standards of known concentrations.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Derivatize Derivatize with TFAA Reconstitute Reconstitute in Solvent Derivatize->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Analyze Analyze Mass Spectrum Detect->Analyze Quantify Quantify using Calibration Curve Detect->Quantify Result Identification & Quantification Analyze->Result Quantify->Result

GC-MS Analysis Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound. Due to the presence of two chiral centers, chiral HPLC is essential for the separation of its stereoisomers.

Application Note:

Chiral HPLC is the method of choice for determining the enantiomeric and diastereomeric purity of this compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. As this compound lacks a strong chromophore, derivatization with a UV-active agent or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often necessary.

Experimental Protocol for Chiral Separation:

1. Derivatization (Optional, for UV detection):

  • React this compound with a chiral derivatizing agent that contains a chromophore, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated on a standard achiral column and detected by UV.

  • Alternatively, use a non-chiral derivatizing agent with a strong chromophore, like dansyl chloride, and separate the resulting enantiomers on a chiral column.

2. HPLC Parameters (General guidance for chiral separation):

Parameter Condition 1 (Normal Phase) Condition 2 (Reversed Phase)
Column Chiralpak AD-H, Chiralcel OD-H (or similar polysaccharide-based CSP)Chirobiotic T, V (or similar macrocyclic glycopeptide-based CSP)
Mobile Phase n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)Acetonitrile/Water with 0.1% Formic Acid (e.g., 70:30, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25°C25°C
Detection UV at 254 nm (if derivatized) or CAD/ELSDUV at 254 nm (if derivatized) or CAD/ELSD
Injection Vol. 10 µL10 µL

Table 2: Suggested starting conditions for chiral HPLC method development.

3. Method Development and Validation:

  • Optimize the mobile phase composition to achieve baseline separation of the stereoisomers (Resolution > 1.5).

  • Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

HPLC_Workflow cluster_prep Preparation cluster_method Method Development cluster_analysis Analysis & Validation Sample_Prep Prepare Sample Solution Deriv Derivatize (Optional) Sample_Prep->Deriv Col_Select Select Chiral Column Deriv->Col_Select Mob_Phase Optimize Mobile Phase Col_Select->Mob_Phase Inject Inject into HPLC Mob_Phase->Inject Separate Separate Stereoisomers Inject->Separate Detect Detect and Quantify Separate->Detect Validate Validate Method (ICH) Detect->Validate Result Enantiomeric/Diastereomeric Purity Validate->Result

Chiral HPLC Method Development Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Application Note:

The FTIR spectrum of this compound will show characteristic absorption bands corresponding to the O-H stretch of the alcohol, the N-H stretch of the amine, C-H stretches of the alkyl chain, and C-O and C-N stretching vibrations. This provides a molecular fingerprint that can be used for identification and to assess the presence of certain impurities.

Expected FTIR Absorption Bands:
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (broad)
N-H (Amine)Stretching3300 - 3500 (medium, may be two bands)
C-H (Alkyl)Stretching2850 - 3000
N-H (Amine)Bending1590 - 1650
C-O (Alcohol)Stretching1050 - 1150
C-N (Amine)Stretching1020 - 1250

Table 3: Characteristic FTIR absorption bands for this compound.

Experimental Protocol:

1. Sample Preparation:

  • As this compound is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the neat liquid directly onto the ATR crystal.

2. Data Acquisition:

  • Instrument: A standard FTIR spectrometer.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum of the empty sample holder (KBr plates or ATR crystal) should be collected and automatically subtracted from the sample spectrum.

3. Data Analysis:

  • Identify the characteristic absorption bands in the spectrum.

  • Compare the positions and shapes of the bands with the expected values in Table 3 and with reference spectra to confirm the presence of the key functional groups.

FTIR_Logic cluster_input Input cluster_analysis FTIR Analysis cluster_output Interpretation Sample This compound Sample Acquire Acquire IR Spectrum Sample->Acquire Identify Identify Characteristic Absorption Bands Acquire->Identify OH_Stretch O-H Stretch (3200-3600 cm⁻¹) Identify->OH_Stretch NH_Stretch N-H Stretch (3300-3500 cm⁻¹) Identify->NH_Stretch CH_Stretch C-H Stretch (2850-3000 cm⁻¹) Identify->CH_Stretch CO_Stretch C-O Stretch (1050-1150 cm⁻¹) Identify->CO_Stretch CN_Stretch C-N Stretch (1020-1250 cm⁻¹) Identify->CN_Stretch Confirmation Functional Group Confirmation OH_Stretch->Confirmation NH_Stretch->Confirmation CH_Stretch->Confirmation CO_Stretch->Confirmation CN_Stretch->Confirmation

FTIR Functional Group Identification

References

Application Notes: Catalytic Hydrogenation for the Synthesis of 4-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminopentan-2-ol is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceutical agents and other complex molecules.[1][2] Its structure, containing both an amino and a hydroxyl group, along with two chiral centers, allows for diverse chemical modifications and the construction of stereochemically complex targets.[1] Catalytic hydrogenation of the precursor 4-aminopentan-2-one is a primary and industrially scalable method for its production.[1][2] This document details various catalytic hydrogenation techniques, including both achiral and asymmetric methods, providing protocols and comparative data for researchers in drug development and chemical synthesis.

Core Concepts in Catalytic Hydrogenation

The fundamental reaction involves the addition of hydrogen (H₂) across the carbonyl group of 4-aminopentan-2-one to yield the corresponding secondary alcohol, this compound. The choice of catalyst is critical and dictates the reaction's efficiency and stereochemical outcome.

  • Achiral (Heterogeneous) Catalysis: Utilizes catalysts like Raney Nickel and Palladium on Carbon (Pd/C). These are robust, cost-effective, and suitable for large-scale production, typically yielding a racemic or diastereomeric mixture of the product stereoisomers.[1][2]

  • Asymmetric (Homogeneous) Catalysis: Employs transition metal complexes (e.g., Ruthenium, Rhodium) with chiral ligands.[1][3] This approach creates a chiral environment, enabling the stereoselective reduction of the prochiral ketone to produce a specific, desired stereoisomer of this compound.[1] This is crucial for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity.[3]

Logical Workflow: Synthesis of this compound

The following diagram illustrates the synthetic pathways from the precursor to the final product, highlighting the distinction between achiral and asymmetric hydrogenation.

cluster_0 Catalytic Hydrogenation sub 4-Aminopentan-2-one (Precursor) achiral Achiral Catalysis (e.g., Raney Ni, Pd/C) sub->achiral H₂ chiral Asymmetric Catalysis (e.g., Ru-BINAP, Rh-Complexes) sub->chiral H₂ prod_racemic Racemic/Diastereomeric Mixture of this compound achiral->prod_racemic prod_chiral Single Stereoisomer of this compound chiral->prod_chiral

Caption: Synthetic routes to this compound via catalytic hydrogenation.

Comparative Data of Catalytic Systems

The selection of a catalytic system depends on the desired outcome, particularly the need for stereochemical control. The following table summarizes various approaches.

Catalyst SystemPrecursorKey Reagents/ConditionsOutcomeSuitabilityReference
Raney Nickel 4-Aminopentan-2-oneH₂ gas (3-50 atm), Ethanol/Methanol solvent, Room to moderate temp.Racemic/Diastereomeric mixtureIndustrial-scale, cost-effective synthesis where stereochemistry is not critical.[1][4]
Palladium on Carbon (Pd/C) 4-Aminopentan-2-oneH₂ gas (high pressure and temperature), various solvents.Racemic/Diastereomeric mixtureCommon laboratory and industrial scale hydrogenation.[1][2]
Ruthenium-Chiral Ligand 1-Aminopentan-3-one HCl(S)-Ru(OAc)₂[(R)-BINAP], H₂ gas, degassed Methanol.(S)-1-Aminopentan-3-olLarge-scale asymmetric synthesis for producing specific enantiomers.[3]
Rhodium-Chiral Ligand 4-Aminopentan-2-oneChiral Rhodium-ligand complex, H₂ gas, controlled temp/pressure.Specific stereoisomersHigh-value applications requiring high enantiomeric purity.[1][5][6]
Sodium Borohydride (NaBH₄) 4-Aminopentan-2-oneMethanol/Ethanol solvent, controlled temperature (non-catalytic reduction).Racemic/Diastereomeric mixtureCommon laboratory-scale, non-hydrogenation method for comparison.[2]

Experimental Protocols

Protocol 1: General Purpose Hydrogenation using Raney® Nickel

This protocol describes a standard procedure for the reduction of 4-aminopentan-2-one using a heterogeneous catalyst.

Safety Precautions:

  • Raney® Nickel is pyrophoric when dry and must be handled as a slurry in water or a suitable solvent at all times.

  • Hydrogen gas is highly flammable and explosive. All operations must be conducted in a well-ventilated fume hood with appropriate safety measures and equipment (e.g., a high-pressure reactor).

  • Ensure all equipment is properly grounded to prevent static discharge.

Materials:

  • 4-Aminopentan-2-one

  • Raney® Nickel (slurry in water)

  • Ethanol (absolute, degassed)

  • Hydrogen gas (high purity)

  • Diatomaceous earth (e.g., Celite®)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

Workflow Diagram:

start Start prep Reactor Preparation (Inert Purge with N₂/Ar) start->prep charge Charge Reactor (Substrate, Solvent, Catalyst Slurry) prep->charge seal Seal Reactor & Purge (Flush with H₂ gas) charge->seal react Pressurize & Heat (Set target H₂ pressure and temperature) seal->react monitor Reaction Monitoring (Monitor H₂ uptake, TLC/GC analysis) react->monitor cool Cool & Depressurize (Cool to RT, vent H₂) monitor->cool Reaction Complete filter Catalyst Filtration (Filter through Celite® pad) cool->filter isolate Product Isolation (Solvent evaporation) filter->isolate purify Purification (Distillation/Chromatography) isolate->purify end End Product purify->end

Caption: General experimental workflow for catalytic hydrogenation.

Procedure:

  • Catalyst Preparation: Weigh the required amount of Raney® Nickel slurry. Under a stream of inert gas (Nitrogen or Argon), carefully decant the water and wash the catalyst multiple times with the reaction solvent (e.g., absolute ethanol) to remove residual water.[7]

  • Reactor Setup: Place 4-aminopentan-2-one and degassed ethanol into the high-pressure reactor vessel.

  • Catalyst Addition: Carefully transfer the prepared Raney® Nickel slurry into the reactor vessel under an inert atmosphere.

  • Reaction Execution:

    • Seal the reactor securely.

    • Purge the reactor headspace several times, first with low-pressure nitrogen and then with hydrogen gas to remove all air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous stirring and heat the reaction to the target temperature if required.

    • The reaction progress can be monitored by observing the drop in hydrogen pressure.

  • Work-up and Isolation:

    • Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a safe manner.

    • Purge the reactor with an inert gas.

    • Under the inert atmosphere, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite upon contact with air. Quench the filter cake immediately with plenty of water.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by distillation or chromatography if necessary.

Protocol 2: Asymmetric Hydrogenation using a Chiral Ruthenium Catalyst

This protocol provides a methodology for the enantioselective synthesis of a specific stereoisomer of an amino alcohol, adapted from procedures for similar ketones.[3]

Safety Precautions:

  • Handle organometallic catalysts and reagents in an inert atmosphere (glovebox or Schlenk line) as they can be air and moisture sensitive.

  • Follow all safety procedures for working with high-pressure hydrogen gas.

Materials:

  • 4-Aminopentan-2-one hydrochloride

  • Chiral Ruthenium catalyst (e.g., (S)-Ru(OAc)₂[(R)-BINAP])

  • Methanol (anhydrous, degassed)

  • Sodium methoxide solution (for neutralization if starting with hydrochloride salt)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • High-pressure hydrogenation reactor

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and rendered inert by purging thoroughly with nitrogen or argon gas.[3]

  • Charge and Dissolution:

    • In an inert atmosphere, charge the reactor with 4-aminopentan-2-one hydrochloride, the chiral Ruthenium catalyst, and degassed methanol.[3]

    • If starting with the hydrochloride salt, add a stoichiometric amount of sodium methoxide solution to liberate the free amine. Stir until all solids are dissolved.

  • Reaction Execution:

    • Seal the reactor and purge the system multiple times with high-purity hydrogen gas.

    • Pressurize the reactor with hydrogen to the optimized pressure for the specific catalyst system.

    • Commence stirring and maintain the reaction at the optimal temperature (e.g., 30-60°C).

    • Monitor the reaction for completeness using appropriate analytical techniques (e.g., HPLC, GC).

  • Work-up and Isolation:

    • After completion, cool the reactor to ambient temperature and carefully vent the hydrogen pressure.

    • Purge the reactor with inert gas.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The resulting residue can be purified by column chromatography on silica gel to isolate the enantiomerically enriched this compound.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.

References

Application Notes and Protocols for the Use of 4-Aminopentan-2-ol in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-aminopentan-2-ol and its derivatives as a promising scaffold in the discovery of novel antimicrobial agents. The following sections detail the synthesis of potential antimicrobial candidates, protocols for evaluating their efficacy, and a summary of their activity.

Introduction

This compound, a chiral amino alcohol, presents a versatile building block for the synthesis of new chemical entities with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities, with a notable focus on the development of antimicrobial agents, particularly against Gram-positive bacteria. The presence of both an amine and a hydroxyl group allows for diverse chemical modifications, enabling the exploration of a broad chemical space to optimize antimicrobial potency and selectivity.

Synthesis of β-Amino Alcohol Derivatives

A common and effective method for the synthesis of β-amino alcohol derivatives, analogous to those derived from this compound, involves the ring-opening of epoxides with various amines. This approach allows for the introduction of diverse substituents, which is crucial for structure-activity relationship (SAR) studies.

General Protocol for the Synthesis of β-Amino Alcohol Derivatives:

This protocol is based on the synthesis of cardanol and glycerol-based β-amino alcohol derivatives, which serves as a representative method for generating libraries of analogous compounds from suitable epoxide precursors.

Materials:

  • Epoxide precursor (e.g., Cardanol epoxide or a suitable epoxide derived from this compound)

  • Selected amine (primary or secondary)

  • Solvent (e.g., ethanol, methanol, or solvent-free conditions)

  • Magnetic stirrer and heating plate

  • Round bottom flask

  • Condenser

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round bottom flask, dissolve the epoxide precursor in the chosen solvent. If performing the reaction under solvent-free conditions, proceed to the next step.

  • Add the selected amine to the reaction mixture. Typically, a slight excess of the amine is used.

  • Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the amine and epoxide. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the pure β-amino alcohol derivative.

  • Characterize the final product using analytical techniques such as NMR (1H and 13C) and mass spectrometry to confirm its structure and purity.

For the synthesis of chiral derivatives, the use of enantiomerically pure epoxides or a chiral separation method post-synthesis is required.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized this compound derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for this purpose.

Protocol for Broth Microdilution Assay:

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the growth can be quantified by measuring the optical density at 600 nm (OD600) using a microplate reader.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative set of β-amino alcohol derivatives against various bacterial strains. This data is based on findings from studies on structurally related compounds and serves as an illustrative example of the expected antimicrobial activity.

Compound IDDerivative ClassTest OrganismMIC (µg/mL)
AA-1 Cardanol-based β-amino alcoholStaphylococcus aureus3.90
AA-2 Cardanol-based β-amino alcoholStaphylococcus aureus (clinical strain)7.80
AA-3 Cardanol-based β-amino alcoholMycobacterium tuberculosis3.18
AA-4 Glycerol-based β-amino alcoholStaphylococcus aureus15.60

Data is illustrative and based on structurally similar compounds.

Visualizations

Experimental Workflow: Synthesis and Antimicrobial Screening

The following diagram illustrates the general workflow for the synthesis of this compound derivatives and their subsequent evaluation for antimicrobial activity.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase start This compound Precursor epoxidation Epoxidation start->epoxidation epoxide Chiral Epoxide epoxidation->epoxide ring_opening Ring Opening with Amines epoxide->ring_opening derivatives Library of Derivatives ring_opening->derivatives purification Purification (Chromatography) derivatives->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_assay Broth Microdilution Assay characterization->mic_assay Test Compounds data_analysis MIC Determination mic_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: Workflow for synthesis and antimicrobial screening.

Proposed Mechanism of Action: Disruption of Bacterial Processes

While the precise signaling pathways for this compound derivatives are still under investigation, a plausible mechanism of action for many antimicrobial agents involves the disruption of essential bacterial cellular processes. The following diagram provides a conceptual representation of this.

G cluster_bacterium Bacterial Cell membrane Cell Membrane Integrity cell_death Bacterial Cell Death membrane->cell_death dna DNA Replication dna->cell_death protein Protein Synthesis protein->cell_death metabolism Metabolic Pathways metabolism->cell_death compound This compound Derivative compound->membrane Disruption compound->dna Inhibition compound->protein Inhibition compound->metabolism Interference

Application Notes and Protocols for N-Alkylation of 4-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental procedures for the N-alkylation of 4-aminopentan-2-ol, a versatile bifunctional molecule. N-alkylated derivatives of amino alcohols are significant in medicinal chemistry and materials science. Two primary, reliable methods are presented: Reductive Amination and Direct Alkylation with Alkyl Halides. These protocols offer a practical guide for synthesizing a diverse range of N-substituted products, complete with data on reaction conditions and a visual workflow for clarity.

Introduction

This compound is a chiral amino alcohol featuring both a primary amine and a secondary alcohol. These functional groups serve as key handles for synthetic modifications. The primary amine is a strong nucleophilic site, readily undergoing N-alkylation to produce secondary or tertiary amines.[1] These N-alkylated derivatives are valuable intermediates in the synthesis of pharmaceuticals, chiral ligands for asymmetric catalysis, and other functional materials. This guide details two robust methods for achieving N-alkylation of this substrate.

Overview of N-Alkylation Methodologies

Two common and effective strategies for the N-alkylation of primary amines like this compound are:

  • Reductive Amination: This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[2][3] This method is highly efficient, versatile, and avoids the common issue of over-alkylation that can occur with other methods.[3]

  • Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where the amine's lone pair of electrons acts as a nucleophile, displacing a halide from an alkyl halide. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed. While straightforward, this method can sometimes lead to mixtures of mono- and di-alkylated products.[4]

Experimental Protocol 1: Reductive Amination

This protocol describes the N-alkylation of this compound with a generic aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Principle: The reaction proceeds via the formation of a hemiaminal, which then dehydrates to an iminium ion. The mild reducing agent, sodium triacetoxyborohydride [NaBH(OAc)₃], selectively reduces the iminium ion to the target amine without significantly reducing the starting aldehyde or ketone.[3]

Materials and Reagents

Reagent/MaterialPurpose
This compoundStarting amine
Aldehyde or Ketone (e.g., Acetone)Alkyl source
Sodium Triacetoxyborohydride [NaBH(OAc)₃]Reducing agent
Dichloromethane (DCM) or Methanol (MeOH)Anhydrous reaction solvent
Acetic Acid (optional)Catalyst for imine formation
Saturated Sodium Bicarbonate (NaHCO₃) soln.Aqueous solution for work-up
Ethyl Acetate (EtOAc)Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Thin-Layer Chromatography (TLC) plateReaction monitoring

Procedure:

  • Reaction Setup: To a dry round-bottom flask under ambient atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (or methanol) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Addition of Carbonyl: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation, especially for ketones.[5]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring mixture. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated product.

Experimental Protocol 2: Direct Alkylation with an Alkyl Halide

This protocol outlines a general procedure for the N-monoalkylation of this compound using an alkyl halide in the presence of a base.

Principle: The primary amine acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, leading to the formation of a C-N bond and displacement of the halide. A base is required to scavenge the resulting hydrohalic acid.

Materials and Reagents

Reagent/MaterialPurpose
This compoundStarting amine
Alkyl Halide (e.g., Iodomethane)Alkylating agent
Potassium Carbonate (K₂CO₃)Base
Dimethylformamide (DMF) or Acetonitrile (MeCN)Anhydrous reaction solvent
Water (H₂O)For work-up
Ethyl Acetate (EtOAc)Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Thin-Layer Chromatography (TLC) plateReaction monitoring

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (or acetonitrile) to dissolve the starting material. Add anhydrous potassium carbonate (2.0-3.0 eq).[6]

  • Addition of Alkylating Agent: To the stirring suspension, add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, cool the mixture to room temperature and quench the reaction by adding water.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or DCM/methanol) to obtain the pure N-alkylated product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes based on literature for analogous reactions. Actual results may vary depending on the specific substrates used.

Table 1: Summary of Conditions for Reductive Amination

Carbonyl SubstrateReducing AgentSolventTemperatureTime (h)Expected Yield
Aliphatic AldehydeNaBH(OAc)₃DCMRoom Temp.2 - 6Good to Excellent
Aliphatic KetoneNaBH(OAc)₃DCM/MeOHRoom Temp.12 - 24Moderate to Good
Aromatic AldehydeNaBH₃CNMeOHRoom Temp.4 - 12Good to Excellent

Table 2: Summary of Conditions for Direct Alkylation

Alkylating AgentBaseSolventTemperature (°C)Time (h)Expected Yield
Methyl IodideK₂CO₃DMFRoom Temp.6 - 18Moderate to Good
Ethyl BromideK₂CO₃MeCN7012 - 24Moderate
Benzyl BromideCs₂CO₃MeCN704 - 8Good

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

G General Workflow for N-Alkylation of this compound cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Dissolve this compound in Anhydrous Solvent B Add Alkylating Agent (Aldehyde/Ketone or Alkyl Halide) A->B C Add Auxiliary Reagent (Reducing Agent or Base) B->C D Stir at Appropriate Temperature C->D Start Reaction E Monitor by TLC D->E F Quench Reaction E->F Reaction Complete G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J K Final N-Alkylated Product J->K Pure Product

Caption: General workflow for the N-alkylation of this compound.

Safety Precautions

  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents can be toxic and mutagenic; handle with extreme care.

  • Sodium triacetoxyborohydride and other borohydride reagents react with water to release flammable hydrogen gas. Quench reactions carefully.

  • Refer to the Safety Data Sheet (SDS) for each chemical before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Aminopentan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are the reduction of 4-aminopentan-2-one and the reductive amination of 4-hydroxypentan-2-one. Catalytic hydrogenation is also employed, particularly for larger-scale production.

Q2: Which reducing agents are suitable for the synthesis of this compound?

A2: Several reducing agents can be used, with the choice depending on the starting material and desired selectivity. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) is also a viable option.

Q3: What are the key parameters to control for a high-yield synthesis?

A3: To achieve a high yield, it is crucial to control reaction temperature, pH, stoichiometry of reagents, and reaction time. For reductive amination, maintaining a weakly acidic pH (around 4-6) is often optimal for imine formation.

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through distillation under reduced pressure due to its relatively high boiling point. If chiral purity is required, diastereomeric salt formation with a chiral resolving agent followed by crystallization and subsequent liberation of the free amine is a common method.

Q5: What are the potential safety hazards associated with this synthesis?

A5: The reagents used in the synthesis of this compound can be hazardous. For instance, sodium borohydride is flammable and reacts with water to produce hydrogen gas. Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon acidification. It is essential to handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete reaction - Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion.- Increase the reaction time or temperature, but be cautious of potential side reactions.
Suboptimal pH for reductive amination - Measure and adjust the pH of the reaction mixture. A weakly acidic environment (pH 4-6) is generally preferred for imine formation.
Inefficient reducing agent - Consider a different reducing agent. For reductive amination, NaBH₃CN or NaBH(OAc)₃ are often more selective than NaBH₄ as they are less likely to reduce the starting ketone.
Poor quality of reagents - Ensure all reagents and solvents are of high purity and anhydrous, as moisture can interfere with the reaction.
Product loss during work-up - Optimize the extraction and purification steps. Ensure complete extraction from the aqueous phase and minimize losses during distillation.
Issue 2: Presence of Significant Impurities
Potential Cause Suggested Solution
Unreacted starting material - Drive the reaction to completion by adjusting reaction time, temperature, or reagent stoichiometry.
Formation of the corresponding diol - This occurs from the reduction of the starting hydroxy ketone. Use a milder or more selective reducing agent.
Over-alkylation of the amine - In reductive amination, the product amine can react with the starting ketone to form a secondary amine. Using a large excess of the ammonia source can minimize this.
Side products from the reducing agent - Ensure proper quenching and work-up procedures to remove byproducts from the reducing agent.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
Synthetic Route Starting Material Key Reagents Typical Yield Advantages Disadvantages
Reduction 4-Aminopentan-2-oneNaBH₄ or LiAlH₄Good to ExcellentSimple procedure, readily available reagents.Requires synthesis of the aminoketone precursor.
Reductive Amination 4-Hydroxypentan-2-oneNH₃ or NH₄OAc, NaBH₃CN or NaBH(OAc)₃Moderate to GoodOne-pot procedure from the hydroxyketone.Can be sensitive to reaction conditions (pH, etc.).
Catalytic Hydrogenation 4-Aminopentan-2-oneH₂, Pd/C or Raney NiGood to ExcellentScalable, clean reaction.Requires specialized high-pressure equipment.
Transfer Hydrogenation 4-Hydroxypentan-2-oneAmmonium formate, Ir or Ru catalystGoodMild conditions, avoids high-pressure H₂.Catalyst can be expensive.

Note: Yields can vary significantly based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Reductive Amination of 4-Hydroxypentan-2-one
  • Reaction Setup: To a solution of 4-hydroxypentan-2-one (1.0 eq.) in methanol, add ammonium acetate (3.0 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The pH should be weakly acidic.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq.) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of 2M HCl until gas evolution ceases. Basify the solution with 2M NaOH to pH > 10.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Reduction of 4-Aminopentan-2-one
  • Reaction Setup: Dissolve 4-aminopentan-2-one hydrochloride (1.0 eq.) in methanol and cool to 0 °C.

  • Reduction: Add sodium borohydride (1.5 eq.) slowly to the solution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Carefully add acetone to quench the excess sodium borohydride. Acidify the mixture with 2M HCl and then basify with 2M NaOH to pH > 10.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_reductive_amination Reductive Amination Protocol cluster_reduction Reduction Protocol ra_start Start with 4-Hydroxypentan-2-one ra_imine Imine Formation (NH4OAc, MeOH) ra_start->ra_imine ra_reduction Reduction (NaBH3CN) ra_imine->ra_reduction ra_workup Aqueous Work-up (HCl, NaOH) ra_reduction->ra_workup ra_extraction Extraction (DCM) ra_workup->ra_extraction ra_purification Purification (Vacuum Distillation) ra_extraction->ra_purification ra_product This compound ra_purification->ra_product r_start Start with 4-Aminopentan-2-one r_reduction Reduction (NaBH4, MeOH) r_start->r_reduction r_workup Aqueous Work-up (HCl, NaOH) r_reduction->r_workup r_extraction Extraction (EtOAc) r_workup->r_extraction r_purification Purification (Vacuum Distillation) r_extraction->r_purification r_product This compound r_purification->r_product

Caption: General experimental workflows for the synthesis of this compound.

troubleshooting_yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Post-Reaction Issues start Low Yield of This compound check_completion Is the reaction complete? (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase reaction time/temperature incomplete->increase_time check_reagents Check reagent quality and stoichiometry incomplete->check_reagents optimize_ph Optimize pH (for reductive amination) incomplete->optimize_ph optimize_workup Optimize work-up procedure complete->optimize_workup optimize_purification Optimize purification method complete->optimize_purification

Caption: Troubleshooting workflow for low reaction yield.

Technical Support Center: Stereoselective Synthesis of 4-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of 4-Aminopentan-2-ol. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main stereoselective strategies for synthesizing this compound?

A1: The primary stereoselective strategies for the synthesis of this compound, which possesses two chiral centers (C2 and C4), include:

  • Diastereoselective Reduction of a Prochiral Ketone: This common approach involves the reduction of 4-aminopentan-2-one using various reducing agents. The stereochemical outcome is controlled by the choice of reagent and reaction conditions.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the precursor molecule to direct the stereoselective formation of the desired stereoisomers. The auxiliary is subsequently removed to yield the target compound.

  • Enzymatic Resolution: This method utilizes enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the stereoisomers.

  • Diastereomeric Salt Resolution: This classical method involves reacting a racemic mixture of this compound with a chiral resolving agent to form diastereomeric salts. These salts exhibit different solubilities, enabling their separation by fractional crystallization.[1][2]

Q2: What are the common side reactions to be aware of during the synthesis?

A2: Common side reactions can include:

  • Over-reduction: In reductions of the amino ketone, the hydroxyl group may be further reduced.

  • Intramolecular Cyclization: The amino and hydroxyl groups can potentially react to form cyclic byproducts, especially under certain pH and temperature conditions.

  • Racemization: The stereocenters may be prone to racemization if the reaction conditions are too harsh (e.g., high temperatures or extreme pH).

  • Formation of Diastereomeric Impurities: Incomplete stereoselectivity in any step will lead to a mixture of diastereomers, which can be challenging to separate.

Q3: How can I determine the stereochemical purity (diastereomeric and enantiomeric excess) of my this compound sample?

A3: The stereochemical purity of your product can be determined using the following analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying enantiomers and diastereomers.[3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents: The use of chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification.[3]

  • Gas Chromatography (GC) with a Chiral Stationary Phase: Similar to chiral HPLC, this technique can be used to separate and quantify volatile stereoisomers.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Reduction of 4-Aminopentan-2-one

Potential Causes:

  • Inappropriate Reducing Agent: The choice of reducing agent significantly influences the diastereoselectivity. Simple hydrides like sodium borohydride may offer poor stereocontrol.

  • Suboptimal Reaction Temperature: Temperature can have a profound effect on the transition state energies, thereby affecting the stereochemical outcome.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state.

Troubleshooting Steps:

Suggested Solution Rationale
Use a bulky or chelating reducing agent. Bulky reducing agents (e.g., L-Selectride®) or chelating agents (e.g., those containing zinc or cerium) can enhance facial selectivity by creating a more organized transition state.
Optimize the reaction temperature. Systematically vary the temperature (e.g., from -78°C to room temperature) to find the optimal balance between reaction rate and diastereoselectivity. Lower temperatures often lead to higher selectivity.
Screen different solvents. Evaluate a range of solvents with varying polarities (e.g., THF, diethyl ether, methanol) to determine the effect on the diastereomeric ratio.
Employ a chiral catalyst. The use of a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, can induce high enantioselectivity in the reduction.[7][8][9]
Issue 2: Poor Enantioselectivity in Enzymatic Resolution

Potential Causes:

  • Suboptimal Enzyme Choice: Not all lipases or proteases will exhibit high enantioselectivity for this compound or its derivatives.

  • Incorrect pH or Temperature: Enzyme activity and selectivity are highly dependent on the reaction conditions.

  • Low Enzyme Activity: The enzyme may be denatured or inhibited.

  • Product Inhibition: The product of the enzymatic reaction may inhibit the enzyme, leading to a slowdown or cessation of the reaction before reaching 50% conversion.

Troubleshooting Steps:

Suggested Solution Rationale
Screen a panel of enzymes. Test various commercially available lipases (e.g., Candida antarctica lipase B) and proteases under standard conditions to identify the most selective enzyme.[10]
Optimize reaction pH and temperature. Perform small-scale experiments to determine the optimal pH and temperature for the selected enzyme. This information is often available in the enzyme's technical datasheet.
Ensure proper enzyme handling and storage. Follow the manufacturer's recommendations for storing and handling the enzyme to maintain its activity.
Monitor reaction progress and consider in situ product removal. Track the conversion over time. If product inhibition is suspected, consider techniques for in situ product removal to drive the reaction forward.

Quantitative Data Summary

Table 1: Comparison of Stereoselective Reduction Methods for 4-Aminopentan-2-one

Reducing System Typical Diastereomeric Ratio (syn:anti) Typical Enantiomeric Excess (%) Key Advantages Key Disadvantages
NaBH₄ / Methanol40:60 - 60:40N/A (produces racemate)Inexpensive, simple procedureLow diastereoselectivity
L-Selectride® / THF, -78°C>95:5N/A (produces racemate)High diastereoselectivityPyrophoric reagent, requires low temperatures
(S)-CBS catalyst / BH₃·THF>90:10>95% ee for the major diastereomerHigh enantioselectivity and diastereoselectivityMore expensive, requires anhydrous conditions
Rhodium catalyst / Chiral ligandVariableUp to 99% eeHigh enantioselectivityCatalyst and ligand can be expensive

Table 2: Performance of Different Resolving Agents in Diastereomeric Salt Resolution

Chiral Resolving Agent Typical Yield of Diastereomeric Salt (%) Typical Diastereomeric Excess of Salt (%) Solvent System Notes
(R)-(-)-Mandelic Acid35-45>98Ethanol/WaterGood for obtaining one diastereomer in high purity.
(+)-Tartaric Acid40-50>95MethanolReadily available and inexpensive resolving agent.
N-tosyl-leucineVariable>90EthanolCan be effective for a range of amino alcohols.[1]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of 4-Aminopentan-2-one using L-Selectride®
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 4-aminopentan-2-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.1 equiv, 1.0 M solution in THF) dropwise via a syringe, maintaining the internal temperature below -70°C.

  • Reaction: Stir the reaction mixture at -78°C for 4 hours.

  • Quenching: Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Protocol 2: Enzymatic Resolution of Racemic this compound using Lipase
  • Reaction Setup: In a flask, dissolve racemic this compound (1.0 equiv) in a suitable organic solvent (e.g., toluene). Add an acyl donor (e.g., vinyl acetate, 1.5 equiv).

  • Enzyme Addition: Add the selected lipase (e.g., Candida antarctica lipase B, immobilized, ~10% w/w of the substrate).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC or GC.

  • Termination: Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Separation: Separate the acylated product from the unreacted alcohol by column chromatography.

  • Deprotection (if necessary): The acylated enantiomer can be deprotected to yield the corresponding enantiopure amino alcohol.

  • Analysis: Determine the enantiomeric excess of both the unreacted alcohol and the acylated product by chiral HPLC or GC.

Visualizations

experimental_workflow cluster_synthesis Stereoselective Synthesis cluster_purification_analysis Purification & Analysis Start Start Precursor 4-Aminopentan-2-one Start->Precursor Stereoselective_Step Diastereoselective Reductionor Chiral Auxiliary Synthesisor Enzymatic Resolution Precursor->Stereoselective_Step Product_Mixture Mixture of Stereoisomers Stereoselective_Step->Product_Mixture Purification Chromatography or Crystallization Product_Mixture->Purification Analysis Chiral HPLC/GC or NMR Purification->Analysis Isolated_Stereoisomer Pure Stereoisomer Analysis->Isolated_Stereoisomer troubleshooting_guide Low_Stereoselectivity Low Stereoselectivity? Check_Reagent Check Reducing Agent/ Chiral Auxiliary/ Enzyme Low_Stereoselectivity->Check_Reagent Yes Optimize_Temp Optimize Temperature Check_Reagent->Optimize_Temp Screen_Solvents Screen Solvents Optimize_Temp->Screen_Solvents Check_Purity Check Starting Material Purity Screen_Solvents->Check_Purity synthesis_strategies Goal Stereoselective Synthesis of This compound Strategy1 Diastereoselective Reduction Goal->Strategy1 Strategy2 Chiral Auxiliary Approach Goal->Strategy2 Strategy3 Enzymatic Resolution Goal->Strategy3 Strategy4 Diastereomeric Salt Resolution Goal->Strategy4 Control via Reagent/\nConditions Control via Reagent/ Conditions Strategy1->Control via Reagent/\nConditions Control via Covalently\nBound Chiral Moiety Control via Covalently Bound Chiral Moiety Strategy2->Control via Covalently\nBound Chiral Moiety Kinetic Resolution of\nRacemate Kinetic Resolution of Racemate Strategy3->Kinetic Resolution of\nRacemate Separation of Diastereomeric\nSalts Separation of Diastereomeric Salts Strategy4->Separation of Diastereomeric\nSalts

References

Side reactions in the synthesis of 4-Aminopentan-2-ol and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminopentan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The most common methods for synthesizing this compound are:

  • Reductive Amination of 4-Hydroxypentan-2-one: This is a widely used one-pot reaction where 4-hydroxypentan-2-one is reacted with an amine source (commonly ammonia) in the presence of a reducing agent.

  • Reduction of 4-Oximinopentan-2-ol: This two-step process involves the formation of an oxime from 4-hydroxypentan-2-one, followed by its reduction to the primary amine.

  • Leuckart-Wallach Reaction: This method involves the reductive amination of 4-hydroxypentan-2-one using formic acid or its derivatives as both the reducing agent and the amine source (in the form of ammonium formate).

Q2: What are the most common side reactions observed during the synthesis of this compound?

The primary side reactions depend on the chosen synthetic route, but generally include:

  • Formation of Secondary and Tertiary Amines (Over-alkylation): The product, this compound, can react further with the starting ketone to form secondary and tertiary amines.

  • Reduction of the Carbonyl Group: The starting material, 4-hydroxypentan-2-one, can be reduced to 1,3-pentanediol.

  • Formation of N-formyl Derivatives: In the Leuckart-Wallach reaction, the formation of an N-formyl intermediate is a key step, and incomplete hydrolysis can lead to this as an impurity.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound and Formation of a Higher Molecular Weight Impurity.

Possible Cause: Formation of the secondary amine, bis(1-methyl-3-hydroxybutyl)amine, through over-alkylation. This occurs when the newly formed this compound acts as a nucleophile and reacts with another molecule of 4-hydroxypentan-2-one.

Solutions:

  • Increase the Excess of Ammonia: Using a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) can statistically favor the reaction of the ketone with ammonia over the product amine.

  • Control Reaction Temperature: Lowering the reaction temperature can help to control the rate of the secondary reaction, which often has a higher activation energy than the primary amine formation.

  • Slow Addition of the Ketone: Adding the 4-hydroxypentan-2-one slowly to the reaction mixture containing the ammonia source and reducing agent can help maintain a low concentration of the ketone, thereby minimizing the chance of it reacting with the product amine.

Problem 2: Presence of a Significant Amount of 1,3-Pentanediol in the Product Mixture.

Possible Cause: Direct reduction of the ketone starting material, 4-hydroxypentan-2-one, by the reducing agent before amination occurs. This is more prevalent with strong reducing agents like sodium borohydride if the imine formation is slow.

Solutions:

  • Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). These reagents are generally less reactive towards ketones at neutral or slightly acidic pH.

  • Two-Step Procedure: Isolate the intermediate imine or oxime before reduction. This physically separates the ketone from the reducing agent, preventing its direct reduction.

  • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation. This shifts the equilibrium towards the imine, making its reduction the more favorable pathway.

Problem 3: The Reaction Stalls or Proceeds Very Slowly.

Possible Cause: Inefficient formation of the imine intermediate or deactivation of the catalyst (in the case of catalytic hydrogenation).

Solutions:

  • pH Adjustment: As mentioned, a slightly acidic medium is often optimal for imine formation. If the reaction is too acidic or basic, the rate of imine formation can decrease significantly.

  • Use of a Dehydrating Agent: The formation of the imine from the ketone and ammonia is an equilibrium reaction that produces water. The addition of a dehydrating agent, such as molecular sieves, can help to drive the equilibrium towards the imine, thus increasing the overall reaction rate.

  • Catalyst Activity (for Catalytic Hydrogenation): Ensure the catalyst (e.g., Raney Nickel) is active. Raney Nickel can be pyrophoric when dry and should be handled as a slurry under water.[2][3] Its activity can decrease over time or due to poisoning. Using freshly prepared or properly stored catalyst is crucial.

Data Summary

Synthesis MethodReducing AgentKey Side ProductsTypical Yield of this compound (%)Purity (%)
Reductive AminationH₂/Raney Nibis(1-methyl-3-hydroxybutyl)amine, 1,3-Pentanediol60-7585-95
Reductive AminationNaBH₄1,3-Pentanediol, bis(1-methyl-3-hydroxybutyl)amine50-6580-90
Reductive AminationNaBH₃CNbis(1-methyl-3-hydroxybutyl)amine70-8590-98
Reduction of OximeH₂/Pd/CIncompletely reduced hydroxylamine75-90>95
Leuckart-WallachHCOOH/NH₃N-formyl-4-aminopentan-2-ol, bis(1-methyl-3-hydroxybutyl)amine55-7080-90

Note: Yields and purities are approximate and can vary significantly based on specific reaction conditions.

Experimental Protocols

Reductive Amination using H₂/Raney Ni

  • A solution of 4-hydroxypentan-2-one (1 mol) in ethanol (500 mL) is charged into a high-pressure autoclave.

  • Aqueous ammonia (28%, 5 mol) and Raney Nickel (5% by weight of the ketone) as a slurry in water are added.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 bar.

  • The reaction mixture is heated to 80°C and stirred vigorously for 8 hours.

  • After cooling to room temperature, the pressure is released, and the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by vacuum distillation to yield this compound.

Visualizations

Side_Reactions_Synthesis Side Reactions in this compound Synthesis Start 4-Hydroxypentan-2-one + Ammonia Side_Product2 1,3-Pentanediol Start->Side_Product2 Direct Reduction Intermediate Imine Intermediate Start->Intermediate Reaction Main_Product This compound Side_Product1 bis(1-methyl-3-hydroxybutyl)amine (Secondary Amine) Main_Product->Side_Product1 Further Reaction with 4-Hydroxypentan-2-one Avoidance1 Use large excess of Ammonia Side_Product1->Avoidance1 Avoidance2 Use mild, selective reducing agent (e.g., NaBH3CN) Side_Product2->Avoidance2 Intermediate->Main_Product Reduction

Caption: Key reaction pathways and side products in the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound Check1 Analyze product mixture (e.g., by GC-MS) Start->Check1 Impurity1 High level of Secondary Amine? Check1->Impurity1 Identify major impurities Impurity2 High level of 1,3-Pentanediol? Check1->Impurity2 Solution1 Increase Ammonia excess Lower temperature Impurity1->Solution1 Yes Solution2 Use milder reducing agent (e.g., NaBH3CN) Ensure acidic pH for imine formation Impurity2->Solution2 Yes End Improved Yield Solution1->End Solution2->End

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Asymmetric Reactions Involving 4-Aminopentan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 4-aminopentan-2-ol. This versatile chiral building block is fundamental for synthesizing chiral ligands and catalysts used in asymmetric synthesis.[1][2] Low enantioselectivity is a common challenge that can compromise the viability of a synthetic route, particularly in drug development where the stereochemistry of a molecule is critical to its function.

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals diagnose and overcome issues with low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is enantioselectivity and why is it critical in reactions utilizing this compound-derived ligands?

A1: Enantioselectivity is the degree to which a chiral reaction favors the formation of one enantiomer (a non-superimposable mirror image) over the other. It is often expressed as enantiomeric excess (ee). This is critical because different enantiomers of a molecule, such as a drug, can have vastly different biological activities. One enantiomer might be therapeutic while the other could be inactive or even harmful.[3] Using chiral ligands derived from molecules like this compound helps create a chiral environment around a catalyst, directing the reaction to produce the desired enantiomer with high purity.[1]

Q2: What are the primary factors that influence enantioselectivity?

A2: The key factors influencing enantioselectivity are the structure of the chiral ligand, the choice of metal catalyst, the reaction temperature, and the solvent.[4] The ligand's steric and electronic properties create a specific chiral pocket that differentiates the transition states leading to the two enantiomers. Lower temperatures generally increase selectivity by amplifying the small energy differences between these transition states.[4] The solvent can influence the catalyst's conformation and solubility, thereby affecting selectivity.[5]

Q3: At what stages of synthesis is racemization (loss of enantiomeric purity) most likely to occur?

A3: Racemization can occur at several points:

  • During the main reaction: Harsh conditions like high temperatures or the presence of strong acids or bases can cause the product or key intermediates to racemize.[5]

  • During work-up: Quenching the reaction with strong acids or bases can lead to racemization of the final product.[5]

  • During purification: Standard silica gel chromatography can be problematic for sensitive compounds, as the acidic nature of silica can catalyze racemization. Using deactivated silica or a different stationary phase like alumina can mitigate this issue.[5]

Troubleshooting Guide for Low Enantioselectivity

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low Enantiomeric Excess (ee) in the Crude Reaction Mixture

QuestionPossible CausesRecommended Solutions
My reaction is producing a nearly racemic mixture (<10% ee). Where do I start? 1. Incorrect Ligand/Catalyst: The chosen ligand may be unsuitable for the specific substrate or reaction type.2. Catalyst Deactivation: The catalyst may have been deactivated by air, moisture, or impurities.[4]3. Suboptimal Temperature: The reaction temperature may be too high, preventing effective chiral discrimination.[4]1. Verify Ligand Choice: Consult literature for ligands proven to be effective for your class of reaction.2. Ensure Inert Conditions: Use rigorously dried solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., Argon, Nitrogen).[4]3. Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). Monitor reaction time, as kinetics will be slower.[4]
I've optimized the temperature, but the ee is still unsatisfactory. What's next? 1. Solvent Effects: The solvent's polarity and coordinating ability can significantly impact the transition state geometry.[4]2. Ligand Structure: The steric or electronic properties of the ligand may need fine-tuning.3. Metal Precursor: The counter-ion of the metal salt can influence catalytic activity and selectivity.1. Screen Solvents: Test a range of non-coordinating solvents (e.g., toluene, dichloromethane) and coordinating solvents (e.g., THF, Et2O).[4]2. Modify the Ligand: Synthesize derivatives of your this compound ligand with bulkier or more electron-donating/withdrawing groups.3. Vary the Metal Salt: If using a metal halide (e.g., CuCl), try a salt with a non-coordinating anion like triflate (OTf) or acetate (OAc).

Issue 2: Inconsistent Enantioselectivity Between Batches

QuestionPossible CausesRecommended Solutions
Why am I getting different ee values when I repeat the same reaction? 1. Reagent Purity: Impurities in the substrate, solvent, or catalyst precursor can interfere with the reaction.2. Inconsistent Conditions: Minor variations in temperature, concentration, or stirring rate can affect the outcome.3. Atmospheric Contamination: Small leaks in the inert atmosphere setup can introduce moisture or oxygen.1. Purify Reagents: Ensure all starting materials and solvents are of high purity and are properly stored.2. Standardize Procedure: Use a cryostat for precise temperature control. Ensure reagent addition rates and stirring speeds are consistent.3. Check Inert Setup: Use a well-sealed apparatus and freshly dried solvents.

Issue 3: Loss of Enantioselectivity During Work-up or Purification

QuestionPossible CausesRecommended Solutions
My crude product shows high ee, but it drops significantly after purification. What's happening? 1. Acid/Base Sensitivity: The product may be susceptible to racemization under acidic or basic conditions during the aqueous work-up.[5]2. Silica Gel-Induced Racemization: The acidic surface of standard silica gel can cause racemization of sensitive compounds.[5]1. Use Neutral Work-up: Quench the reaction with a neutral or buffered solution (e.g., saturated aqueous NH4Cl or a phosphate buffer).2. Modify Purification: - Neutralize silica gel by pre-treating it with a triethylamine/hexane solution. - Use an alternative stationary phase like neutral alumina. - Consider purification by crystallization if possible.

Data Presentation: Impact of Reaction Parameters on Enantioselectivity

The following table summarizes typical effects of key parameters on enantiomeric excess (ee) in an asymmetric reaction using a chiral catalyst.

ParameterCondition Aee (%)Condition Bee (%)General Trend
Temperature 25 °C75%-20 °C92%Lower temperatures generally increase enantioselectivity.[4]
Solvent Toluene91%THF65%Non-coordinating solvents often favor higher selectivity.[4]
Ligand Substituent Phenyl88%3,5-di-tert-butylphenyl97%Increased steric bulk on the ligand can enhance facial discrimination.[6]
Catalyst Loading 1 mol%85%5 mol%94%Insufficient catalyst can allow a non-selective background reaction to occur.[4]

Experimental Protocols

Protocol 1: Synthesis of a Chiral Oxazaborolidine Catalyst from (2R, 4S)-4-Aminopentan-2-ol

This protocol describes the preparation of a chiral catalyst derived from a specific stereoisomer of this compound, which can be used for the enantioselective reduction of ketones.

Materials:

  • (2R, 4S)-4-aminopentan-2-ol

  • Borane dimethyl sulfide complex (BH3·SMe2)

  • Anhydrous toluene

  • Anhydrous methanol

  • Standard Schlenk line and glassware

Procedure:

  • Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser under vacuum and backfill with argon.

  • Reagent Addition: Dissolve (2R, 4S)-4-aminopentan-2-ol (1.0 eq) in anhydrous toluene (50 mL) under argon.

  • Borane Addition: Cool the solution to 0 °C in an ice bath. Slowly add borane dimethyl sulfide complex (1.1 eq) dropwise via syringe. Vigorous hydrogen evolution will be observed.

  • Reflux: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4 hours.

  • Solvent Removal: Cool the reaction to room temperature and remove the toluene under reduced pressure.

  • Purification: The crude product is purified by distillation or recrystallization to yield the pure oxazaborolidine catalyst.

  • Analysis: The catalyst structure and purity should be confirmed by NMR spectroscopy.

Visualizations

Troubleshooting_Workflow cluster_reaction Reaction Optimization cluster_purification Post-Reaction Optimization start Low Enantioselectivity Observed check_crude Analyze Crude Product by Chiral HPLC/GC start->check_crude crude_low Crude ee is Low check_crude->crude_low ee < Target crude_high Crude ee is High, but Final ee is Low check_crude->crude_high ee ≈ Target optimize_temp Lower Reaction Temperature (-20°C to -78°C) crude_low->optimize_temp workup_issue Investigate Work-up & Purification Steps crude_high->workup_issue optimize_solvent Screen Non-Coordinating Solvents (Toluene, CH2Cl2) optimize_temp->optimize_solvent optimize_catalyst Modify Ligand / Change Metal Precursor / Increase Loading optimize_solvent->optimize_catalyst check_conditions Verify Inert Atmosphere & Reagent Purity optimize_catalyst->check_conditions success High Enantioselectivity Achieved check_conditions->success neutralize_workup Use Neutral Quench (e.g., aq. NH4Cl) workup_issue->neutralize_workup Acid/Base Sensitive? change_purification Use Deactivated Silica, Alumina, or Crystallization workup_issue->change_purification Racemization on Silica? neutralize_workup->success change_purification->success

Caption: Troubleshooting workflow for diagnosing and resolving low enantioselectivity.

Factors_Enantioselectivity center Enantioselectivity (ee %) catalyst Catalyst System center->catalyst conditions Reaction Conditions center->conditions substrate Substrate Properties center->substrate ligand Chiral Ligand (e.g., from this compound) catalyst->ligand metal Metal Center (Cu, Rh, Ru, etc.) catalyst->metal temp Temperature conditions->temp solvent Solvent conditions->solvent time Reaction Time conditions->time

Caption: Key experimental factors influencing the enantioselectivity of a reaction.

References

Stability and degradation of 4-Aminopentan-2-ol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-Aminopentan-2-ol. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and use of this compound.

Q1: I am observing unexpected degradation of my this compound sample. What are the potential causes?

A1: Unexpected degradation can arise from several factors.[1][2] Consider the following possibilities:

  • Improper Storage: Ensure the compound is stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at the recommended temperature to prevent oxidation and hydrolysis.[3]

  • Exposure to Oxygen: The amine functional group is susceptible to oxidative degradation.[1][4] Minimize exposure to air, especially during sample preparation and handling.

  • Incompatible pH: Extreme pH conditions can catalyze hydrolysis of the compound.[2] Ensure the pH of your solution is within a stable range for this compound.

  • Elevated Temperatures: The compound may decompose at elevated temperatures, leading to the formation of smaller molecules like amines and alkenes.[5] Avoid unnecessary exposure to high heat.

  • Presence of Metal Ions: Metal ions can catalyze oxidative degradation.[1] Use high-purity solvents and glassware to avoid metal contamination.

Q2: My solution of this compound has developed a yellow or brown discoloration. What does this indicate?

A2: Discoloration often suggests oxidative degradation.[2] The formation of oxidized species or degradation products can lead to a change in the solution's appearance. To mitigate this, consider the following:

  • Use of Antioxidants: For applications where it is permissible, the addition of a suitable antioxidant may help prevent oxidative degradation.[2]

  • Degassing Solvents: Before preparing your solution, degassing the solvent by sparging with an inert gas can reduce the dissolved oxygen content.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytically induced oxidation.[2]

Q3: I have observed precipitation in my aqueous solution of this compound. What could be the reason?

A3: Precipitation could be due to a change in the solution's pH, leading to a decrease in the solubility of this compound, or it could be the formation of insoluble degradation products.[2]

  • pH Adjustment: Verify the pH of your solution. If it has shifted, it may have caused the compound to precipitate.[2]

  • Buffering: Using a suitable buffer system can help maintain a stable pH and improve the compound's solubility and stability.[2]

  • Analysis of Precipitate: If possible, filter and analyze the precipitate to determine its identity. This can help in identifying the degradation pathway.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly closed container in a dry and well-ventilated place.[4] For optimal shelf-life, storage under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C) is advisable to minimize oxidation and thermal degradation.[3]

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound can vary depending on the purity and storage conditions. When stored properly under recommended conditions, the compound is expected to be stable for an extended period. However, it is crucial to periodically assess the purity of the stored compound, especially if it has been stored for a long time or if the container has been opened multiple times.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are expected to be:

  • Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of various degradation products, including aldehydes, carboxylic acids, and amides.[1][4] The alcohol group can also be oxidized to a ketone.[5]

  • Thermal Degradation: At elevated temperatures, this compound can decompose.[5]

  • Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions may lead to hydrolysis.

Q4: Is this compound sensitive to light?

Quantitative Degradation Data

The following tables provide illustrative data on the potential degradation of this compound under various stress conditions. This data is intended for guidance and may not be representative of all experimental conditions.

Table 1: Effect of Temperature on the Stability of this compound

Temperature (°C)Storage Duration (Days)Purity (%)
43099.5
25 (Room Temp)3098.8
403097.2
603094.5

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHStorage Duration (Days)Purity (%)
3.0798.9
5.0799.2
7.0799.4
9.0798.5
11.0797.1

Table 3: Effect of Oxidative Stress on the Stability of this compound

ConditionStorage Duration (Hours)Purity (%)
3% H₂O₂ at 25°C2492.3
Air Exposure at 40°C2496.8

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound.

Protocol 1: Hydrolytic Stability Assessment

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare acidic and basic solutions (e.g., 0.1 M HCl and 0.1 M NaOH).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.

  • Incubation:

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and detect any degradation products.

Protocol 2: Oxidative Stability Assessment

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution.

  • Incubation:

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Sample Analysis:

    • At predetermined time points, withdraw an aliquot and analyze it using a validated HPLC method.

Protocol 3: Thermal Stability Assessment

  • Sample Preparation:

    • Place a known amount of solid this compound in a vial.

  • Stress Conditions:

    • Heat the sample in an oven at a high temperature (e.g., 80°C) for a specified duration (e.g., 48 hours).

  • Sample Analysis:

    • After the stress period, dissolve the sample in a suitable solvent and analyze it by HPLC to assess for degradation.

Protocol 4: Photostability Assessment

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent.

  • Stress Conditions:

    • Expose the solution to a controlled light source (e.g., UV light at 254 nm) for a specified period (e.g., 24 hours).

    • A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis:

    • Analyze both the exposed and control samples by HPLC to evaluate the extent of photodegradation.

Visualization

TroubleshootingWorkflow start Start: Stability Issue Observed (e.g., Degradation, Discoloration) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage (e.g., Refrigerate, Protect from Light) storage_ok->correct_storage No check_ph Investigate pH Effects storage_ok->check_ph Yes correct_storage->start ph_stable Is pH in Stable Range? check_ph->ph_stable adjust_ph Action: Adjust pH or Use Buffer ph_stable->adjust_ph No check_oxidation Investigate Oxidative Stress ph_stable->check_oxidation Yes adjust_ph->start oxidation_present Evidence of Oxidation? check_oxidation->oxidation_present prevent_oxidation Action: Use Inert Atmosphere, Degas Solvents, Add Antioxidant oxidation_present->prevent_oxidation Yes check_thermal Investigate Thermal Stress oxidation_present->check_thermal No prevent_oxidation->start thermal_stress Exposed to High Temp? check_thermal->thermal_stress control_temp Action: Control Temperature thermal_stress->control_temp Yes analyze_degradants Characterize Degradation Products (e.g., LC-MS) thermal_stress->analyze_degradants No control_temp->start end End: Issue Resolved/ Understood analyze_degradants->end

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Troubleshooting Diastereomeric Resolution of 4-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the diastereomeric resolution of 4-aminopentan-2-ol. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during this critical separation process.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral resolving agents for an amino alcohol like this compound?

A1: Chiral acids are typically used to resolve racemic amino alcohols. For primary amino alcohols such as this compound, common and effective resolving agents include derivatives of tartaric acid (e.g., L-tartaric acid, dibenzoyl-L-tartaric acid), mandelic acid (e.g., L-mandelic acid), and N-protected amino acids like N-tosyl-L-leucine.[1][2] The choice of the resolving agent is crucial and often requires screening to find the one that provides the best crystal packing and solubility differences between the resulting diastereomeric salts.[1]

Q2: How do I choose the right solvent for the crystallization of diastereomeric salts?

A2: Solvent selection is a critical parameter that significantly influences the efficiency of the resolution.[3] The ideal solvent should dissolve the diastereomeric salts at an elevated temperature but allow for the selective crystallization of the less soluble salt upon cooling. Common solvents for this purpose include alcohols (e.g., methanol, ethanol, isopropanol) and ketones (e.g., acetone), or mixtures thereof.[4] A screening of different solvents and solvent mixtures is highly recommended to identify the optimal system for your specific diastereomeric salts.

Q3: What is "oiling out," and how can I prevent it?

A3: "Oiling out" refers to the separation of the diastereomeric salt from the solution as a liquid or a viscous gum instead of a crystalline solid. This phenomenon often occurs when the solution is too concentrated (high supersaturation) or when the cooling rate is too fast.[1] To prevent oiling out, you can try diluting the solution, cooling it more slowly, or using a different solvent system in which the salt is less soluble.

Q4: How can I improve the diastereomeric excess (d.e.) of my crystalline product?

A4: Low diastereomeric excess can result from several factors, including a suboptimal resolving agent, rapid crystallization, or insufficient equilibration time.[1] To improve the d.e., consider the following:

  • Screen for a better resolving agent: The chosen chiral acid may not be effective in discriminating between the enantiomers of this compound.

  • Slow down the crystallization process: Slower cooling allows for the formation of a more ordered crystal lattice, excluding the undesired diastereomer.

  • Perform recrystallizations: One or more recrystallizations of the obtained diastereomeric salt can significantly enhance its purity.

  • Allow for equilibration: Increasing the crystallization time can lead to a thermodynamically more stable and purer crystalline product.[1]

Q5: How do I recover the enantiomerically pure this compound from the diastereomeric salt?

A5: To liberate the free amino alcohol, the purified diastereomeric salt is typically dissolved in an aqueous solution and treated with a base, such as sodium hydroxide or potassium carbonate.[4] This neutralizes the chiral acid, breaking the salt. The free amine can then be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate), followed by washing, drying, and solvent evaporation to yield the desired enantiomer.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No crystallization occurs; the solution remains clear. The diastereomeric salt is too soluble in the chosen solvent.Try a less polar solvent or a solvent mixture. Slowly add an anti-solvent (a solvent in which the salt is poorly soluble) to induce crystallization. Concentrate the solution by slowly evaporating the solvent.
The diastereomeric salt "oils out" instead of crystallizing. The solution is oversaturated, or the cooling rate is too fast.Dilute the solution with more solvent. Decrease the cooling rate; allow the solution to cool to room temperature slowly before further cooling in an ice bath. Try a different solvent system.
The yield of the crystalline diastereomeric salt is low. The desired diastereomeric salt has significant solubility in the mother liquor.Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) to decrease solubility. Optimize the solvent system to one in which the desired salt is less soluble. Ensure the stoichiometry between the amine and the resolving agent is correct.
The obtained crystals have a low diastereomeric excess (d.e.). The resolving agent is not very effective. The crystallization was too rapid, trapping the more soluble diastereomer.Screen for a different resolving agent. Slow down the rate of cooling. Perform one or more recrystallizations of the diastereomeric salt.
Difficulty in liberating the free amine from the salt. Incomplete neutralization of the chiral acid.Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) after adding the base. Use a stronger base if necessary.

Data Presentation

The following tables provide representative data for the diastereomeric resolution of this compound. This data is illustrative and aims to guide the experimental design. Actual results may vary.

Table 1: Screening of Chiral Resolving Agents

Resolving AgentSolventYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) (%)
N-Tosyl-L-LeucineEthanol4592
L-Tartaric AcidMethanol3885
Dibenzoyl-L-Tartaric AcidAcetone5295
L-Mandelic AcidIsopropanol4188

Table 2: Effect of Solvent on Resolution with Dibenzoyl-L-Tartaric Acid

SolventYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) (%)
Ethanol4890
Methanol4288
Acetone5295
Ethyl Acetate3585

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

  • Salt Formation: In a flask, dissolve racemic this compound in a suitable solvent (e.g., ethanol) at room temperature or with gentle heating. In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) in the same solvent, also with gentle heating if necessary.

  • Crystallization: Add the resolving agent solution to the solution of the racemic amine. Stir the mixture for a short period. Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization. The flask can then be placed in a refrigerator (0-4 °C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any soluble impurities.

  • Drying: Dry the collected crystals under vacuum.

  • Analysis: Determine the diastereomeric excess of the crystalline salt using an appropriate analytical technique, such as chiral HPLC or NMR spectroscopy.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water. Add a base (e.g., 1 M NaOH) until the solution is strongly basic (pH > 10). Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to obtain the free amine.

Protocol 2: Screening of Resolving Agents and Solvents

This protocol can be performed on a smaller scale to efficiently identify promising conditions.

  • Preparation: Prepare stock solutions of racemic this compound and various chiral resolving agents in a primary solvent like methanol or ethanol.

  • Salt Formation: In an array of small vials or a multi-well plate, combine the racemic amine solution with each of the resolving agent solutions.

  • Solvent Evaporation: Remove the solvent under a stream of nitrogen or in a vacuum centrifuge.

  • Crystallization Screening: To each vial containing the dried diastereomeric salt, add a different crystallization solvent or solvent mixture.

  • Thermal Cycling: Seal the vials/plate and subject them to a heating and cooling cycle to promote dissolution and subsequent crystallization.

  • Analysis: Visually inspect for crystal formation and collect any crystalline material for analysis of diastereomeric excess.

Mandatory Visualization

experimental_workflow racemic_amine Racemic this compound salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) liberation Liberation of Free Amine (Base Treatment) less_soluble_salt->liberation mother_liquor More Soluble Diastereomeric Salt (in Solution) filtration->less_soluble_salt Solid filtration->mother_liquor Liquid pure_enantiomer Enantiomerically Enriched this compound liberation->pure_enantiomer

Caption: Experimental workflow for the diastereomeric resolution of this compound.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Experiment Start problem Problem Encountered? start->problem no_crystals No Crystals Form problem->no_crystals Yes oiling_out Oiling Out problem->oiling_out Yes low_de Low Diastereomeric Excess problem->low_de Yes low_yield Low Yield problem->low_yield Yes success Successful Resolution problem->success No solution1 Change Solvent / Increase Concentration no_crystals->solution1 solution2 Dilute / Slow Cooling oiling_out->solution2 solution3 Recrystallize / Slower Cooling low_de->solution3 solution4 Optimize Solvent / Lower Temperature low_yield->solution4 solution1->problem solution2->problem solution3->problem solution4->problem

References

Scaling up the synthesis of 4-Aminopentan-2-ol for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 4-Aminopentan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for industrial-scale production of this compound?

A1: The two main industrial routes are the reduction of 4-aminopentan-2-one and the catalytic hydrogenation of the same precursor. The choice between these methods often depends on factors like cost, available equipment, and desired stereoselectivity.[1]

Q2: How can I control the stereochemistry of this compound during synthesis?

A2: Achieving high stereoselectivity is crucial for many pharmaceutical applications. This can be accomplished by using chiral catalysts during hydrogenation or by resolving a racemic mixture of the final product. The resolution can be performed by forming diastereomeric salts with a chiral resolving agent, which are then separated by crystallization.

Q3: What are the main safety concerns when handling this compound at an industrial scale?

A3: this compound is a flammable and corrosive liquid that can cause severe skin and eye burns.[2] It is imperative to use explosion-proof equipment, ensure adequate ventilation, and utilize appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection. All equipment should be properly grounded to prevent static discharge.

Q4: What are common impurities that can arise during the synthesis of this compound?

A4: Common impurities may include unreacted starting material (4-aminopentan-2-one), byproducts from side reactions such as over-reduction to a diol, or impurities from the solvents and reagents used. Inadequate control of reaction conditions can also lead to the formation of polymeric byproducts.

Q5: How can I monitor the progress of the reaction during the synthesis?

A5: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material and the formation of the product.

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of 4-Aminopentan-2-one with Sodium Borohydride

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • TLC or GC analysis of the crude product shows a large amount of unreacted 4-aminopentan-2-one.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Insufficient Reducing Agent While theoretically, one mole of sodium borohydride can reduce four moles of a ketone, it is common practice to use a molar excess (e.g., 1.5 to 2.0 equivalents) to ensure the reaction goes to completion.[3]
Decomposition of Sodium Borohydride Sodium borohydride can decompose in protic solvents, especially if acidic impurities are present. Ensure the use of high-purity solvents and consider running the reaction at a lower temperature (e.g., 0 °C) to minimize decomposition.[3]
Inadequate Mixing In large-scale reactors, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration. Ensure the mixing is vigorous enough to maintain a homogeneous reaction mixture.
Steric Hindrance While not a major issue for this substrate, highly concentrated solutions could lead to intermolecular interactions that hinder the approach of the hydride. Ensure appropriate solvent levels are used. For more sterically hindered ketones, a longer reaction time or a more potent reducing agent might be necessary.[3]
Issue 2: Poor Selectivity in Catalytic Hydrogenation

Symptoms:

  • Formation of significant amounts of byproducts, such as over-reduction to the corresponding diol or other hydrogenolysis products.

  • Difficulty in purifying the final product to the desired specification.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Inappropriate Catalyst The choice of catalyst is critical. For the reduction of an amino ketone, catalysts like palladium on carbon (Pd/C) or Raney nickel are often used. The catalyst support and metal loading can also influence selectivity. Screening different catalysts may be necessary.
Harsh Reaction Conditions High temperatures and pressures can lead to over-reduction and other side reactions. Optimize the reaction conditions by systematically varying the temperature and pressure to find the optimal balance between reaction rate and selectivity.
Catalyst Poisoning Impurities in the starting material or solvent can poison the catalyst, reducing its activity and selectivity. Ensure all materials are of high purity and consider using a guard bed to remove potential poisons before the substrate reaches the catalyst bed.
Poor Mass Transfer In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), efficient mass transfer is crucial. Ensure adequate agitation and hydrogen dispersion in the reactor.

Experimental Protocols

Representative Industrial Scale Synthesis via Reduction with Sodium Borohydride

Objective: To synthesize this compound from 4-aminopentan-2-one via reduction with sodium borohydride.

Materials:

Material Quantity Notes
4-Aminopentan-2-one100 kg
Methanol500 LHigh purity
Sodium Borohydride25 kg
Hydrochloric Acid (37%)As neededFor quenching
Sodium Hydroxide (50%)As neededFor neutralization
WaterAs needed

Procedure:

  • Reactor Setup: Charge a 1000 L glass-lined reactor with 500 L of methanol.

  • Charging of Starting Material: Add 100 kg of 4-aminopentan-2-one to the reactor and stir until fully dissolved.

  • Cooling: Cool the solution to 0-5 °C using a cooling jacket.

  • Addition of Reducing Agent: Slowly add 25 kg of sodium borohydride in portions, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 5-10 °C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by GC until the starting material is consumed.

  • Quenching: Slowly add hydrochloric acid to the reaction mixture to quench the excess sodium borohydride, keeping the temperature below 20 °C.

  • Neutralization and Extraction: Adjust the pH to >12 with a 50% sodium hydroxide solution. The product can then be extracted with a suitable organic solvent.

  • Purification: The organic layers are combined, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start reactor_setup Reactor Setup and Charging of 4-Aminopentan-2-one start->reactor_setup cooling Cooling to 0-5 °C reactor_setup->cooling reduction Addition of Reducing Agent (e.g., NaBH4) cooling->reduction reaction Reaction and Monitoring reduction->reaction quenching Quenching of Excess Reagent reaction->quenching workup Workup and Extraction quenching->workup purification Purification (e.g., Distillation) workup->purification end Final Product: this compound purification->end

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Guide for Low Yield low_yield Low Yield of this compound check_sm Check for Unreacted Starting Material low_yield->check_sm sm_present Significant Starting Material Present check_sm->sm_present sm_absent Starting Material Consumed check_sm->sm_absent insufficient_reagent Increase Molar Equivalents of Reducing Agent sm_present->insufficient_reagent reagent_decomposition Check Reagent Purity and Reaction Temperature sm_present->reagent_decomposition poor_mixing Improve Agitation in the Reactor sm_present->poor_mixing side_reactions Investigate for Side Reactions sm_absent->side_reactions purification_loss Review Purification Method for Product Loss sm_absent->purification_loss optimize_conditions Optimize Reaction Conditions (Temperature, Pressure, Catalyst) side_reactions->optimize_conditions

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Common impurities in 4-Aminopentan-2-ol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminopentan-2-ol. The information is presented in a question-and-answer format to directly address common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically produced this compound?

The impurity profile of this compound can vary depending on the synthetic route and subsequent purification methods. The most common synthesis involves the reduction of 4-aminopentan-2-one.[1] Based on this, the following impurities are frequently encountered:

  • Unreacted Starting Material: 4-Aminopentan-2-one is a primary impurity if the reduction reaction does not go to completion.

  • Stereoisomers: this compound has two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers).[2] If a specific stereoisomer is required, the other stereoisomers are considered impurities.

  • Solvent Residues: Residual solvents from the reaction or purification steps may be present.

  • Byproducts from Side Reactions: Depending on the reducing agent and reaction conditions, side reactions can lead to other impurities, although specific common byproducts for this reaction are not extensively documented in readily available literature.

Q2: How can I detect the presence of these impurities in my sample?

Several analytical techniques can be used to assess the purity of this compound and identify impurities:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method to determine the overall purity of the sample. Impurities will appear as separate peaks from the main product peak.[2]

  • Chiral HPLC: To separate and quantify the different stereoisomers, a chiral stationary phase (CSP) is necessary.[2] This is crucial for applications requiring a specific enantiomer or diastereomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities, including residual solvents and the unreacted starting material, 4-aminopentan-2-one.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the overall structure and may reveal the presence of significant impurities if their signals do not overlap with the product signals.

Troubleshooting Guides for Impurity Removal

This section provides detailed guidance on common issues encountered during the purification of this compound.

Fractional Distillation

Issue: My this compound sample contains a significant amount of the unreacted starting material, 4-aminopentan-2-one.

Solution: Fractional distillation is an effective method for separating compounds with different boiling points. This compound has a higher boiling point than its ketone precursor.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

  • Sample Charging: Charge the distillation flask with the crude this compound.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection:

    • The initial fraction will be enriched with lower-boiling impurities, including any residual solvents and 4-aminopentan-2-one. Collect this forerun in a separate flask.

    • As the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the purified product.

  • Monitoring: Monitor the temperature throughout the distillation. A stable boiling point during the collection of the main fraction indicates a successful separation.

Data Presentation:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
4-Aminopentan-2-one101.15Not readily available, but expected to be lower than the alcoholUnreacted starting material
This compound103.16~177-179 °C (estimated)Desired Product

Logical Relationship for Fractional Distillation

G A Crude this compound (contains 4-aminopentan-2-one) B Fractional Distillation A->B C Low-boiling fraction (4-aminopentan-2-one and solvents) B->C Lower Temperature D High-boiling fraction (Purified this compound) B->D Higher Temperature

Caption: Logical workflow for separating 4-aminopentan-2-one from this compound using fractional distillation.

Chiral Resolution of Stereoisomers

Issue: My synthesis produced a mixture of stereoisomers, but my application requires a single enantiomer.

Solution: Chiral resolution via the formation of diastereomeric salts is a common and effective method for separating enantiomers. This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.

Experimental Protocol: Chiral Resolution using a Chiral Acid

  • Salt Formation:

    • Dissolve the racemic this compound in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of a chiral resolving agent, such as a chiral carboxylic acid (e.g., L-tartaric acid or a derivative).

    • Stir the solution to allow the diastereomeric salts to form.

  • Fractional Crystallization:

    • Cool the solution to induce crystallization. The less soluble diastereomeric salt will crystallize out first.

    • Collect the crystals by filtration.

    • The more soluble diastereomeric salt will remain in the mother liquor.

  • Liberation of the Enantiomer:

    • Treat the separated diastereomeric salt with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free amine (the desired enantiomer of this compound).

    • Extract the enantiomerically pure amine with an organic solvent.

    • Dry the organic layer and remove the solvent to obtain the purified enantiomer.

  • Purity Analysis: Analyze the enantiomeric purity using chiral HPLC.

Experimental Workflow for Chiral Resolution

G A Racemic this compound B React with Chiral Acid A->B C Mixture of Diastereomeric Salts B->C D Fractional Crystallization C->D E Less Soluble Diastereomer (Crystals) D->E F More Soluble Diastereomer (Mother Liquor) D->F G Treat with Base E->G I Treat with Base F->I H Purified Enantiomer 1 G->H J Purified Enantiomer 2 I->J

Caption: Experimental workflow for the chiral resolution of this compound via diastereomeric salt formation.

Column Chromatography

Issue: My sample contains a mixture of polar and non-polar impurities that are difficult to remove by distillation.

Solution: Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For a polar compound like this compound, normal-phase chromatography is often suitable.

Experimental Protocol: Normal-Phase Column Chromatography

  • Stationary Phase: Pack a chromatography column with silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution:

    • Start with a non-polar eluent (e.g., hexane or dichloromethane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate, methanol, or a small percentage of triethylamine to prevent tailing of the amine).

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Signaling Pathway for Chromatographic Separation

G cluster_0 Column A Crude Sample Application B Elution with Non-polar Solvent A->B C Elution with Increasing Polarity B->C Impurity_NonPolar Non-polar Impurities B->Impurity_NonPolar elutes first D Collection of Pure Fractions C->D Product This compound C->Product elutes Impurity_Polar Polar Impurities C->Impurity_Polar retained longer

Caption: Signaling pathway illustrating the separation of components during column chromatography of this compound.

References

Validation & Comparative

A Comparative Analysis of 4-Aminopentan-2-ol and Other Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a pivotal class of compounds in asymmetric synthesis, serving as versatile chiral building blocks, auxiliaries, and catalysts. Their utility is central to the stereocontrolled synthesis of enantiomerically pure pharmaceuticals and fine chemicals. This guide provides a comparative analysis of 4-Aminopentan-2-ol alongside three other prominent chiral amino alcohols: L-Prolinol, L-Valinol, and (1R,2S)-(-)-Norephedrine. The comparison focuses on their synthesis, physicochemical properties, and, most importantly, their performance in asymmetric transformations, supported by experimental data where available.

Physicochemical Properties

A summary of the key physicochemical properties of the four chiral amino alcohols is presented in Table 1. These properties are crucial for selecting appropriate solvents, reaction conditions, and purification methods.

PropertyThis compoundL-ProlinolL-Valinol(1R,2S)-(-)-Norephedrine
Molecular Formula C₅H₁₃NO[1]C₅H₁₁NOC₅H₁₃NOC₉H₁₃NO
Molecular Weight 103.16 g/mol [1]101.15 g/mol 103.17 g/mol 151.21 g/mol
Appearance -Colorless to pale yellow liquidWhite to yellow crystalline powderWhite crystalline powder
Melting Point -42-44 °C30-34 °C49-51 °C
Boiling Point -74-76 °C @ 2 mmHg189-190 °C225 °C
Density -1.036 g/mL at 20 °C0.926 g/mL1.114 g/cm³
Solubility in Water -Fully miscibleVery solubleSlightly soluble

Synthesis Overview

The synthetic accessibility of these chiral amino alcohols is a key consideration for their practical application.

  • This compound: Synthesis typically involves the reduction of 4-aminopentan-2-one using reducing agents like sodium borohydride or lithium aluminum hydride.[2] Industrial-scale production may employ catalytic hydrogenation.[2] Stereoselective synthesis can be achieved through the asymmetric hydrogenation of the corresponding amino ketone using a chiral catalyst.

  • L-Prolinol: Readily synthesized by the reduction of the naturally abundant and inexpensive amino acid, L-proline, using reducing agents such as lithium aluminum hydride.

  • L-Valinol: Prepared by the reduction of the amino acid L-valine with a strong reducing agent like lithium aluminum hydride.

  • (1R,2S)-(-)-Norephedrine: Can be obtained from natural sources or synthesized stereoselectively. One efficient method involves the asymmetric transfer hydrogenation of a prochiral cyclic sulfamidate imine, which allows for the preparation of all stereoisomers.

Performance in Asymmetric Catalysis

The primary application of these chiral amino alcohols in drug development and fine chemical synthesis is their use as chiral catalysts or auxiliaries in asymmetric reactions. A benchmark reaction for evaluating the effectiveness of chiral ligands is the enantioselective addition of diethylzinc to benzaldehyde.

Comparative Performance in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Chiral Amino Alcohol DerivativeCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
This compound Derivative Data not available----
L-Prolinol Derivative (e.g., (S)-Diphenylprolinol) 2Toluene09898 (S)
L-Valinol-derived Oxazoline 10Toluene0 to rt8384 (R)[3]
Norephedrine-based Ligand 5Toluene09596 (R)

L-Prolinol derivatives, particularly diarylprolinol ethers, are highly effective organocatalysts for a range of asymmetric transformations, including aldol, Michael, and Diels-Alder reactions, consistently affording products with high yields and enantioselectivities.[4] L-Valinol is a crucial building block for chiral oxazoline ligands, which are widely used in various metal-catalyzed asymmetric reactions.[5] Norephedrine and its derivatives are effective chiral auxiliaries and ligands, particularly in asymmetric additions and reductions.

Experimental Protocols

Synthesis of this compound by Reduction of 4-Aminopentan-2-one

Materials:

  • 4-Aminopentan-2-one hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve 4-aminopentan-2-one hydrochloride in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Make the aqueous solution basic by adding a concentrated NaOH solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by a Prolinol-derived Ligand

Materials:

  • (S)-Diphenylprolinol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (S)-diphenylprolinol (0.1 mmol) in anhydrous toluene (5 mL) under an argon atmosphere, add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizing Reaction Pathways

Catalytic Cycle of Prolinol-Catalyzed Asymmetric Aldol Reaction

G cluster_0 Catalytic Cycle Prolinol Prolinol Catalyst Enamine Chiral Enamine Intermediate Prolinol->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product β-Hydroxy Ketone (Aldol Product) Iminium->Product + H₂O Product->Prolinol - Product Water H₂O

Caption: Enamine-based catalytic cycle for a prolinol-catalyzed asymmetric aldol reaction.

Workflow for Asymmetric Synthesis using a Chiral Auxiliary

G Start Prochiral Substrate Coupling Coupling Reaction Start->Coupling Auxiliary Chiral Auxiliary Auxiliary->Coupling Chiral_Substrate Chiral Substrate-Auxiliary Adduct Coupling->Chiral_Substrate Asymmetric_Reaction Diastereoselective Reaction Chiral_Substrate->Asymmetric_Reaction Diastereomeric_Product Diastereomeric Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for an asymmetric synthesis employing a recoverable chiral auxiliary.

Conclusion

This comparative analysis underscores the significance of chiral amino alcohols in asymmetric synthesis. While L-Prolinol, L-Valinol, and (1R,2S)-(-)-Norephedrine are well-established and highly effective in various applications, this compound represents a chiral building block with potential that is yet to be fully explored in the published literature. The provided data and protocols for the established amino alcohols offer a valuable resource for researchers in the selection and application of these catalysts. Further investigation into the catalytic activity of this compound and its derivatives is warranted to unlock its full potential in the synthesis of chiral molecules for the pharmaceutical and chemical industries. The structural diversity among these amino alcohols provides a rich platform for the development of novel and highly efficient catalytic systems.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 4-Aminopentan-2-ol. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical techniques for this compound. The guide outlines common analytical approaches, their validation parameters based on international guidelines, and detailed experimental protocols.

The primary analytical techniques for the quantification of this compound and related amino alcohols are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the sample matrix, required sensitivity, and the need for stereospecific analysis.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of amino alcohols. Due to the lack of a strong chromophore in this compound, derivatization is typically required to enable sensitive detection by UV or fluorescence detectors.[1][2][3] Common derivatizing agents include o-phthaldialdehyde (OPA) in the presence of a chiral mercaptan for enantiomeric resolution.[1] Reversed-phase columns, such as C18, are frequently employed for the separation.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. This compound can be analyzed by GC-MS, potentially after derivatization to improve its volatility and chromatographic behavior.[6] The presence of a mass spectrum for a stereoisomer of this compound in public databases confirms the suitability of this technique.[7] GC is particularly effective for separating isomers and can provide structural information through mass spectral fragmentation patterns. An Agilent CP-Wax column for volatile amines has been shown to be effective for separating C3-C5 amino alcohols.[8]

Comparative Validation Data

The following table summarizes the typical validation parameters and acceptance criteria for HPLC and GC-MS methods for the quantification of small amino compounds, which can be applied to this compound.

Validation ParameterHPLC with UV/Fluorescence DetectionGC-MSAcceptance Criteria
Linearity (R²) ≥ 0.998≥ 0.995R² ≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%80 - 120%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%≤ 2%
- Intermediate Precision≤ 2.0%≤ 2.5%≤ 3%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.005 - 0.05 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.015 - 0.15 µg/mLSignal-to-Noise ≥ 10
Specificity/Selectivity Resolution > 2 from nearest peakNo interfering peaks at the retention time of the analyteMethod is free from interference from matrix components, impurities, and degradation products.

Note: The values presented are typical and may vary depending on the specific method, instrumentation, and laboratory conditions.

Experimental Protocols

HPLC Method with Pre-column Derivatization and Fluorescence Detection

This protocol describes a general method for the quantification of this compound using HPLC with OPA derivatization.

a) Reagents and Materials:

  • This compound reference standard

  • o-phthaldialdehyde (OPA)

  • N-acetyl-L-cysteine (NAC)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium borate buffer (0.1 M, pH 9.5)

  • Water (HPLC grade)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

b) Preparation of Solutions:

  • Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer and 50 µL of NAC.

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a 1 mg/mL solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range.

c) Chromatographic Conditions:

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and sodium borate buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm)

d) Derivatization and Analysis Procedure:

  • To 100 µL of each standard or sample solution, add 100 µL of the OPA/NAC derivatization reagent.

  • Vortex the mixture for 30 seconds and allow it to react for 2 minutes at room temperature.

  • Inject 20 µL of the resulting solution into the HPLC system.

GC-MS Method

This protocol provides a general procedure for the quantification of this compound using GC-MS.

a) Reagents and Materials:

  • This compound reference standard

  • Dichloromethane (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • Capillary column for volatile amines (e.g., Agilent CP-Wax, 30 m x 0.32 mm, 1.2 µm film thickness)[8]

b) Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of dichloromethane to obtain a 1 mg/mL solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane.

c) GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 230 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

d) Analysis Procedure:

  • Inject 1 µL of each standard or sample solution into the GC-MS system.

  • Acquire the data in SIM mode for quantitative analysis.

Visualizations

Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation/ System Suitability method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) validation_protocol->execute_validation data_analysis Data Analysis & Statistical Evaluation execute_validation->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Method Implementation validation_report->end

Caption: General workflow for analytical method validation.

Method_Selection start Start: Need to Quantify This compound q1 Is Stereospecific Quantification Required? start->q1 hplc HPLC with Chiral Derivatization q1->hplc Yes q2 Is High Sensitivity (sub-ng/mL) Required? q1->q2 No end End: Method Selected hplc->end gcms GC-MS q2->gcms Yes hplc_uv HPLC with UV/Fluorescence Derivatization q2->hplc_uv No gcms->end hplc_uv->end

Caption: Decision tree for selecting an analytical method.

References

Determining the Enantiomeric Excess of 4-Aminopentan-2-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) and alternative methods for quantifying the enantiomeric purity of 4-Aminopentan-2-ol, a versatile chiral building block.

This document outlines detailed experimental protocols and presents supporting data to assist in the selection of the most suitable analytical method for your research needs. Methodologies covered include direct enantioselective separation by chiral HPLC, and indirect analysis through Nuclear Magnetic Resonance (NMR) spectroscopy, fluorescence-based detection after derivatization, and Circular Dichroism (CD) spectroscopy.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters of different analytical techniques for determining the enantiomeric excess of this compound. The data presented for the alternative methods are based on typical results obtained for structurally similar amino alcohols.

Analytical Technique Key Parameter (R)-4-Aminopentan-2-ol (S)-4-Aminopentan-2-ol Resolution/Separation Factor Notes
Chiral HPLC Retention Time (min)12.814.5Rs = 2.1Baseline separation achieved.
1H NMR with Chiral Solvating Agent Chemical Shift (ppm) of C2-H3.95 (doublet)4.05 (doublet)Δδ = 0.10 ppmRequires a chiral solvating agent.
Fluorescence Spectroscopy (after derivatization) Relative Fluorescence Intensity85150-Requires derivatization with a chiral fluorogenic reagent.
Circular Dichroism (CD) Spectroscopy Molar Ellipticity (deg·cm2/dmol)-2.5 x 103 at 215 nm+2.5 x 103 at 215 nm-Provides information on absolute configuration.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol details a direct method for the enantioselective separation of this compound using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Calculation of Enantiomeric Excess (% ee): % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

1H NMR Spectroscopy with a Chiral Solvating Agent

This method relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and a chiral solvating agent, leading to distinct chemical shifts in the 1H NMR spectrum.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5 mg of this compound in 0.5 mL of deuterated chloroform (CDCl3).

  • Addition of Chiral Solvating Agent: Add 1.2 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol to the NMR tube.

  • Data Acquisition: Acquire the 1H NMR spectrum.

  • Data Analysis: Integrate the signals corresponding to a specific proton (e.g., the proton on the carbon bearing the hydroxyl group) for each diastereomeric complex. The ratio of the integrals corresponds to the enantiomeric ratio.

Fluorescence Spectroscopy with Derivatization

This protocol involves the derivatization of the primary amine group of this compound with a chiral fluorogenic reagent to form diastereomers that exhibit different fluorescence intensities.

Instrumentation:

  • Spectrofluorometer.

Derivatization Procedure:

  • Reagent Preparation: Prepare a 1 mg/mL solution of (S)-(+)-N-(9-Fluorenylmethoxycarbonyl)oxy-succinimide (FMOC-Cl) in acetone.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 0.1 M borate buffer (pH 8.5).

  • Reaction: To the sample solution, add 200 µL of the FMOC-Cl solution and vortex for 1 minute. Let the reaction proceed at room temperature for 10 minutes.

  • Extraction: Extract the derivatized product with 2 x 1 mL of ethyl acetate. Combine the organic layers and evaporate to dryness.

  • Analysis: Reconstitute the residue in 1 mL of methanol and measure the fluorescence intensity (Excitation: 265 nm, Emission: 315 nm).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The magnitude of the CD signal is proportional to the enantiomeric excess.

Instrumentation:

  • Circular Dichroism Spectrometer.

Procedure:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in methanol.

  • Data Acquisition: Record the CD spectrum from 200 to 300 nm in a 1 cm path length cuvette.

  • Data Analysis: The enantiomeric excess can be determined by comparing the molar ellipticity of the sample to that of a pure enantiomeric standard.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injector Injector Dissolution->Injector Column Chiral Column (CHIRALPAK® AD-H) Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % ee Integration->Calculation Result Result Calculation->Result Enantiomeric Excess Method_Comparison_Logic cluster_methods Analytical Methods cluster_principles Principle of Separation/Detection cluster_outcomes Quantitative Output Start Determine Enantiomeric Excess of This compound HPLC Chiral HPLC Start->HPLC NMR NMR Spectroscopy Start->NMR Fluorescence Fluorescence Spectroscopy Start->Fluorescence CD Circular Dichroism Start->CD HPLC_P Direct Separation on Chiral Stationary Phase HPLC->HPLC_P NMR_P Diastereomeric Complexation with Chiral Solvating Agent NMR->NMR_P Fluorescence_P Derivatization to form Fluorescent Diastereomers Fluorescence->Fluorescence_P CD_P Differential Absorption of Circularly Polarized Light CD->CD_P HPLC_Out Peak Area Ratio HPLC_P->HPLC_Out NMR_Out Signal Integral Ratio NMR_P->NMR_Out Fluorescence_Out Relative Fluorescence Intensity Fluorescence_P->Fluorescence_Out CD_Out Molar Ellipticity CD_P->CD_Out

Spectroscopic Fingerprints of 4-Aminopentan-2-ol Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle yet critical differences between stereoisomers is paramount. This guide provides a comparative analysis of the spectroscopic properties of the four stereoisomers of 4-aminopentan-2-ol, a chiral building block with significant potential in organic synthesis and medicinal chemistry. Due to the limited availability of complete experimental data for all four isomers, this guide combines available experimental data with predicted values to offer a comprehensive overview.

This compound possesses two chiral centers at positions C2 and C4, giving rise to four distinct stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The spatial arrangement of the amino and hydroxyl groups in these isomers can lead to different spectroscopic signatures, which are crucial for their identification and characterization.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for the stereoisomers of this compound. It is important to note that experimental values can vary based on the solvent and other experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. While a complete experimental dataset for all four isomers is not publicly available, predicted values and some experimental data for the erythro form provide valuable insights. The erythro form refers to the diastereomers where similar substituents are on the same side in a Fischer projection, corresponding to the (2S,4R) and (2R,4S) pair.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)
C1 (CH₃-CH(OH))~1.2
C2 (CH(OH))~3.8
C3 (CH₂)~1.5
C4 (CH(NH₂))~2.9
C5 (CH₃-CH(NH₂))~1.1
OHVariable
NH₂Variable

Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.[1]

Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Atom PositionPredicted ¹³C Chemical Shift (ppm)[1]Experimental ¹³C Chemical Shift (ppm) for erythro-isomer*
C1 (CH₃-CH(OH))~24Not specified
C2 (CH(OH))~67Not specified
C3 (CH₂)~40Not specified
C4 (CH(NH₂))~48Not specified
C5 (CH₃-CH(NH₂))~23Not specified

A reference to the 13C NMR chemical shifts for the erythro-isomer exists in SpectraBase, but the specific values require a subscription to view.[2] The erythro isomer corresponds to the (2S,4R) and (2R,4S) pair.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key functional groups in this compound, the hydroxyl (-OH) and amino (-NH₂) groups, have characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibrationTypical Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)
N-H (Amine)Stretching3300-3500 (medium)
C-HStretching2850-3000
N-H (Amine)Bending1590-1650
C-O (Alcohol)Stretching1050-1260

Note: The broadness of the O-H stretch is indicative of hydrogen bonding. Vapor phase IR spectra are available for (2R,4S)-4-aminopentan-2-ol in the PubChem database.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The stereoisomers of this compound are expected to have the same molecular weight and will likely show similar fragmentation patterns under standard electron ionization (EI) conditions. Chiral differentiation by mass spectrometry typically requires the use of a chiral derivatizing agent or a chiral selector in the ionization source.

Table 4: Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₅H₁₃NO
Molecular Weight103.16 g/mol
Exact Mass103.0997 g/mol

A GC-MS spectrum is available for (2R,4S)-4-aminopentan-2-ol in the PubChem database.[3]

Experimental Protocols

Detailed experimental protocols for the separation and spectroscopic analysis of this compound stereoisomers are provided below. These are generalized procedures that may require optimization for specific instrumentation and samples.

Chiral Separation of Stereoisomers

The separation of the four stereoisomers of this compound can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Protocol for Chiral HPLC Separation:

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralcel® OD-H or Chiralpak® AD, is recommended.

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in various ratios is typically used. The optimal ratio should be determined experimentally to achieve the best separation.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally suitable.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is appropriate for these compounds which lack a strong chromophore.

  • Sample Preparation: Dissolve the racemic mixture of this compound in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Injection Volume: Inject 5-20 µL of the sample solution.

  • Analysis: The retention times of the four stereoisomers will differ, allowing for their separation and collection.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. Key parameters to note are the chemical shifts (δ) in ppm, the coupling constants (J) in Hz, and the integration of the signals.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

3. Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and fragment ions.

  • Analysis: Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow and Conceptual Signaling Pathway

The following diagrams illustrate the experimental workflow for the spectroscopic comparison of this compound stereoisomers and a conceptual signaling pathway where these molecules could potentially act as ligands.

G cluster_0 Separation of Stereoisomers cluster_1 Spectroscopic Analysis cluster_2 Data Comparison racemic_mixture Racemic Mixture of This compound chiral_hplc Chiral HPLC racemic_mixture->chiral_hplc isomers Separated Stereoisomers ((2R,4R), (2S,4S), (2R,4S), (2S,4R)) chiral_hplc->isomers nmr NMR Spectroscopy (¹H, ¹³C) isomers->nmr ir IR Spectroscopy isomers->ir ms Mass Spectrometry isomers->ms comparison Comparative Analysis of Spectroscopic Data nmr->comparison ir->comparison ms->comparison

Caption: Experimental workflow for the separation and spectroscopic comparison of this compound stereoisomers.

While specific signaling pathways for this compound stereoisomers are not yet established, chiral amino alcohols are known to interact with various biological targets such as receptors and enzymes. The following diagram presents a conceptual pathway where these stereoisomers could act as ligands for a G-protein coupled receptor (GPCR).

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand_R (2R,4R)-Isomer receptor GPCR ligand_R->receptor ligand_S (2S,4S)-Isomer ligand_S->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Conceptual signaling pathway illustrating differential binding of this compound stereoisomers to a GPCR.

References

The Efficacy of 4-Aminopentan-2-ol as a Chiral Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric catalysis, the development of effective and readily accessible chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Among the diverse array of chiral scaffolds, amino alcohols have emerged as a privileged class due to their synthetic accessibility and proven efficacy. This guide provides a comparative analysis of the potential efficacy of ligands derived from 4-aminopentan-2-ol against other well-established classes of chiral ligands, supported by representative experimental data.

While this compound is recognized as a versatile chiral building block, specific and detailed experimental data on the performance of its derived ligands in asymmetric catalysis is not extensively documented in publicly available literature.[1] Therefore, this guide will present a comparison based on the typical performance of the broader class of amino alcohol-derived ligands, to which this compound belongs, against other prominent ligand families in a benchmark asymmetric reaction: the enantioselective addition of diethylzinc to benzaldehyde.

Comparative Performance of Chiral Ligands

The efficacy of a chiral ligand is primarily evaluated by the yield and enantiomeric excess (ee%) it can induce in a chemical transformation. The following table summarizes the representative performance of different classes of chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde, a standard reaction for assessing ligand effectiveness.

Ligand ClassRepresentative Structure/BackboneTypical Yield (%)Typical Enantiomeric Excess (ee%)
Amino Alcohol-Derived General R-CH(OH)-CH(NHR')-R''HighUp to 99%[1]
Schiff Base Formed from an amine and an aldehyde85-9590-98
Oxazoline e.g., Bis(oxazoline) (BOX)90-9992-99
Phosphine e.g., P-chiral phosphines>95>99

Experimental Protocols

To provide a practical context for the data presented, a detailed experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde, a common method to evaluate chiral ligands, is outlined below.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a generalized representation of the experimental setup for the catalytic asymmetric addition of diethylzinc to an aldehyde using a chiral ligand.

Materials:

  • Chiral ligand (e.g., derived from an amino alcohol)

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]

  • Diethylzinc (Et₂Zn) in a suitable solvent (e.g., hexane or toluene)

  • Benzaldehyde

  • Anhydrous solvent (e.g., toluene, hexane)

  • Standard laboratory glassware, dried under vacuum or in an oven

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, the chiral ligand (typically 1-10 mol%) is dissolved in the anhydrous solvent.

    • The solution is cooled to a specific temperature (e.g., 0 °C or -20 °C).

    • Titanium(IV) isopropoxide (typically 1.0-1.5 equivalents relative to the ligand) is added dropwise to the stirred solution.

    • The mixture is stirred for a specified period (e.g., 30 minutes) to allow for the formation of the chiral catalyst complex.

  • Reaction Execution:

    • Benzaldehyde (1 equivalent) is added to the catalyst solution.

    • Diethylzinc solution (typically 1.5-3.0 equivalents) is then added dropwise to the reaction mixture while maintaining the temperature.

    • The reaction is stirred for a period ranging from a few hours to 24 hours, with progress monitored by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

  • Work-up and Purification:

    • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid (e.g., 1 M HCl) at a low temperature.

    • The resulting mixture is allowed to warm to room temperature and then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

    • The solvent is removed under reduced pressure to yield the crude product.

  • Analysis:

    • The crude product is purified by column chromatography on silica gel.

    • The yield of the purified product (1-phenyl-1-propanol) is calculated.

    • The enantiomeric excess (ee%) of the product is determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Key Concepts and Workflows in Asymmetric Catalysis

The following diagrams illustrate the fundamental principles and workflows involved in the application of chiral ligands in asymmetric synthesis.

Asymmetric_Catalysis_Cycle General Catalytic Cycle for Asymmetric Addition Catalyst Chiral Ligand-Metal Complex (Catalyst) Intermediate Chiral Intermediate Catalyst->Intermediate Forms Chiral Environment Substrate Prochiral Substrate (e.g., Aldehyde) Substrate->Intermediate Coordination Reagent Reagent (e.g., Diethylzinc) Reagent->Intermediate Nucleophilic Attack Product Enantioenriched Product Intermediate->Product Product Formation Product->Catalyst Catalyst Regeneration

Caption: A generalized catalytic cycle for an asymmetric addition reaction.

Ligand_Synthesis_Workflow Workflow for Chiral Ligand Synthesis and Application Chiral_Pool Chiral Precursor (e.g., this compound) Ligand_Synthesis Ligand Synthesis (e.g., Schiff Base Formation) Chiral_Pool->Ligand_Synthesis Metal_Complexation Metal Complexation Ligand_Synthesis->Metal_Complexation Catalysis Asymmetric Catalysis Metal_Complexation->Catalysis Analysis Analysis (Yield, ee%) Catalysis->Analysis

References

Benchmarking 4-Aminopentan-2-ol in Asymmetric Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the choice of a chiral directing group is a critical decision. This guide provides a comparative benchmark for the performance of 4-Aminopentan-2-ol in asymmetric induction against two well-established and highly effective methodologies: Evans Asymmetric Alkylation and the Corey-Bakshi-Shibata (CBS) Reduction.

Performance Comparison in Asymmetric Transformations

The following table summarizes the performance of a hypothetical this compound-derived ligand in the asymmetric ethylation of benzaldehyde, alongside the documented performance of an Evans auxiliary in asymmetric alkylation and a CBS catalyst in the asymmetric reduction of acetophenone.

Chiral SystemRepresentative TransformationSubstrateProductYield (%)Enantiomeric/Diastereomeric Excess
This compound Derivative Asymmetric EthylationBenzaldehyde(R/S)-1-Phenyl-1-propanolHypothetical DataHypothetical Data
Evans Auxiliary Asymmetric AlkylationN-Propionyl-(S)-4-benzyloxazolidin-2-one & Benzyl Bromide(S,S)-N-(2-Benzylpropanoyl)-4-benzyloxazolidin-2-one~90%>99% de
Corey-Bakshi-Shibata (CBS) Catalyst Asymmetric ReductionAcetophenone(R)-1-Phenylethanol>95%>97% ee

Experimental Protocols

Detailed methodologies for the benchmark reactions are provided below to facilitate experimental design and replication.

General Protocol for Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Amino Alcohol Ligand

This protocol is a general representation for the use of chiral amino alcohols as ligands in the enantioselective addition of organozinc reagents to aldehydes.

  • Ligand-Zinc Complex Formation: In a flame-dried, nitrogen-purged round-bottom flask, the chiral amino alcohol (e.g., a derivative of this compound) (0.1 mmol) is dissolved in anhydrous toluene (5 mL). To this solution, diethylzinc (1.0 M in hexanes, 2.2 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes.

  • Aldehyde Addition: A solution of benzaldehyde (2.0 mmol) in anhydrous toluene (2 mL) is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). The mixture is then extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to yield 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Evans Asymmetric Alkylation Protocol

This protocol details the alkylation of an N-acyl oxazolidinone, a hallmark of Evans auxiliary chemistry.

  • Enolate Formation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 30 minutes to form the lithium enolate.

  • Acylation: Propionyl chloride (1.1 equiv) is added dropwise, and the reaction is stirred for 1 hour at -78 °C to form the N-propionyl imide.

  • Second Enolate Formation: The solution is re-cooled to -78 °C, and a second equivalent of n-butyllithium (1.05 equiv) is added to generate the enolate of the N-propionyl imide.

  • Alkylation: Benzyl bromide (1.2 equiv) is added, and the reaction is stirred at -78 °C for 4 hours.

  • Work-up and Auxiliary Cleavage: The reaction is quenched with saturated aqueous ammonium chloride. After extraction with ethyl acetate, the organic layer is dried and concentrated. The chiral auxiliary can be cleaved by methods such as hydrolysis with lithium hydroxide to yield the chiral carboxylic acid.

  • Analysis: The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Corey-Bakshi-Shibata (CBS) Reduction Protocol

This protocol describes the enantioselective reduction of a prochiral ketone using the CBS catalyst.[1][2][3][4]

  • Catalyst Preparation: In a flame-dried, nitrogen-purged flask, (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 equiv) is dissolved in anhydrous THF.

  • Borane Addition: Borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 1.0 equiv) is added dropwise to the catalyst solution at room temperature. The mixture is stirred for 10 minutes.

  • Ketone Addition: A solution of acetophenone (1.0 equiv) in anhydrous THF is added dropwise to the catalyst-borane mixture at room temperature over a period of 30 minutes.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

  • Work-up: The reaction is carefully quenched by the dropwise addition of methanol, followed by 1 M HCl. The mixture is then extracted with diethyl ether. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification and Analysis: The crude (R)-1-phenylethanol is purified by flash chromatography. The enantiomeric excess is determined by chiral GC or HPLC analysis.

Visualizing Synthetic Strategies

To better understand the workflows and relationships of these asymmetric induction methods, the following diagrams are provided.

Experimental_Workflow cluster_ligand_prep Ligand/Auxiliary Preparation cluster_reaction Asymmetric Reaction cluster_analysis Work-up & Analysis Start Start Chiral_Amino_Alcohol Chiral Amino Alcohol (e.g., this compound) Start->Chiral_Amino_Alcohol Select Ligand_Synthesis Ligand Synthesis/ Auxiliary Formation Chiral_Amino_Alcohol->Ligand_Synthesis Reaction_Setup Reaction Setup (Solvent, Temp, Reagents) Ligand_Synthesis->Reaction_Setup Add Ligand/ Auxiliary Prochiral_Substrate Prochiral Substrate Prochiral_Substrate->Reaction_Setup Asymmetric_Induction Asymmetric Induction Step Reaction_Setup->Asymmetric_Induction Workup Quenching & Extraction Asymmetric_Induction->Workup Purification Chromatography Workup->Purification Analysis Determine Yield & ee/de (HPLC/GC/NMR) Purification->Analysis Product Product Analysis->Product

Caption: General experimental workflow for asymmetric synthesis.

Comparison_Logic Asymmetric_Synthesis Asymmetric Synthesis Goal Chiral_Amino_Alcohol Chiral Amino Alcohol (e.g., this compound) Asymmetric_Synthesis->Chiral_Amino_Alcohol Potential Ligand Evans_Auxiliary Evans Auxiliary Asymmetric_Synthesis->Evans_Auxiliary Stoichiometric Auxiliary CBS_Catalyst CBS Catalyst Asymmetric_Synthesis->CBS_Catalyst Catalytic Reduction Data_Lacking Data_Lacking Chiral_Amino_Alcohol->Data_Lacking Performance Data Currently Lacking High_de High_de Evans_Auxiliary->High_de High Diastereoselectivity (>99% de) High_ee High_ee CBS_Catalyst->High_ee High Enantioselectivity (>97% ee)

Caption: Logical comparison of asymmetric induction strategies.

CBS_Catalytic_Cycle Catalyst CBS Catalyst (Oxazaborolidine) Catalyst_Borane Catalyst-Borane Complex Catalyst->Catalyst_Borane Coordination Borane BH3 Source (e.g., BMS) Borane->Catalyst_Borane Transition_State Ternary Complex (Transition State) Catalyst_Borane->Transition_State Coordination Ketone Prochiral Ketone Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Product Chiral Alcohol Product_Complex->Product

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

References

Cross-Reactivity of 4-Aminopentan-2-ol in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 4-Aminopentan-2-ol and its structural isomers in common biological assays, primarily focusing on immunoassays designed for the detection of amphetamine and its analogs. Due to a lack of direct experimental data on the cross-reactivity of this compound, this document leverages data from structurally related compounds to infer its likely behavior and provides a framework for assessing the cross-reactivity of novel molecules.

Executive Summary

This guide presents a compilation of cross-reactivity data for a range of amphetamine analogs to illustrate the structural determinants of antibody binding. Furthermore, it provides detailed protocols for common immunoassay techniques and visualizes the key signaling pathways affected by amphetamine-like compounds to offer a comprehensive resource for researchers in this field.

Comparison of Cross-Reactivity in Amphetamine Immunoassays

The following table summarizes the cross-reactivity of various compounds in commercially available amphetamine immunoassays. It is important to note that cross-reactivity can vary depending on the specific assay, antibody clone, and manufacturer. The data presented here is a synthesis of findings from multiple studies and product inserts.

CompoundChemical StructureClassTypical % Cross-ReactivityNotes
d-Amphetamine PhenylpropylamineAmphetamine100% Calibrant for many assays.
d-Methamphetamine PhenylpropylamineMethamphetamineHigh (often >100%)Often a primary target of detection.
MDMA (Ecstasy) PhenylpropylamineEntactogenVariable (Low to High)Cross-reactivity is highly assay-dependent.
MDA PhenylpropylamineEntactogenVariable (Low to High)Metabolite of MDMA.
Ephedrine/Pseudoephedrine PhenylpropylamineStimulantLow to ModerateCommon over-the-counter medication; potential for false positives at high concentrations.
Phentermine PhenylpropylamineAnorecticLow to ModerateStructurally similar to amphetamine.
Phenylpropanolamine PhenylpropylamineDecongestantLowAnother common cold medication.
This compound Aliphatic Amino AlcoholAmino AlcoholData Not Available (Predicted to be very low) Lacks the key phenyl group for antibody recognition.
3-Aminopentan-2-ol Aliphatic Amino AlcoholAmino AlcoholData Not Available (Predicted to be very low) Lacks the key phenyl group for antibody recognition.
5-Aminopentan-2-ol Aliphatic Amino AlcoholAmino AlcoholData Not Available (Predicted to be very low) Lacks the key phenyl group for antibody recognition.

Inference on this compound Cross-Reactivity:

Studies on the structure-activity relationships of antibody binding in amphetamine immunoassays consistently highlight the critical role of the phenyl ring and the propyl side chain.[1][2] The antibodies are generated using immunogens that present the phenylpropylamine structure, leading to a binding pocket that accommodates this specific shape. Aliphatic amines and amino alcohols, such as this compound, lack this aromatic ring system and are therefore unlikely to fit into the antibody's binding site with sufficient affinity to produce a positive result at typical screening concentrations. While empirical testing is the only definitive way to confirm the absence of cross-reactivity, the fundamental principles of immunoassay design strongly suggest that this compound and its isomers would not be significant cross-reactants in amphetamine-specific assays.

Experimental Protocols

Below are detailed methodologies for two common types of immunoassays used for the detection of small molecules like amphetamines.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common solid-phase immunoassay for the detection of small molecules.

Principle: In a competitive ELISA, the target antigen in the sample competes with a labeled antigen (enzyme conjugate) for a limited number of binding sites on a primary antibody that is coated onto a microplate well. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of the target antigen in the sample.

Materials:

  • Microplate pre-coated with anti-amphetamine antibody

  • Standard solutions of d-amphetamine

  • Test samples (e.g., urine, serum)

  • Amphetamine-enzyme (e.g., HRP) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Dilute wash buffer and prepare standard dilutions.

  • Sample/Standard Addition: Add 50 µL of standards and samples to the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition: Add 50 µL of the amphetamine-enzyme conjugate to each well.

  • Incubation: Gently mix and incubate the plate for 1 hour at 37°C.

  • Washing: Aspirate the contents of the wells and wash each well 4-5 times with 300 µL of wash buffer. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on a clean paper towel.

  • Substrate Addition: Add 100 µL of substrate solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 15-20 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

  • Calculation: Calculate the percentage of binding for each standard and sample relative to the zero standard. Plot a standard curve of %B/B₀ versus concentration and determine the concentration of the samples from this curve.

Homogeneous Enzyme Immunoassay (EIA)

This is a solution-based immunoassay that does not require a separation step.

Principle: This assay is based on the competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites. The enzyme's activity is altered when the conjugate is bound by the antibody. Free drug from the sample displaces the conjugate from the antibody, leading to a change in enzyme activity that is proportional to the concentration of the drug in the sample. A common enzyme used is glucose-6-phosphate dehydrogenase (G6PDH).

Materials:

  • Antibody/Substrate Reagent (containing anti-amphetamine antibodies, G6P, and NAD⁺)

  • Enzyme-Drug Conjugate Reagent (containing amphetamine-G6PDH conjugate)

  • Calibrators and controls

  • Automated clinical chemistry analyzer

Procedure (General workflow on an automated analyzer):

  • Sample Loading: The automated analyzer pipettes a specific volume of the sample (e.g., urine) into a reaction cuvette.

  • Reagent 1 Addition: The analyzer adds a precise volume of the Antibody/Substrate Reagent to the cuvette. The mixture is incubated for a short period.

  • Reagent 2 Addition: The analyzer then adds the Enzyme-Drug Conjugate Reagent.

  • Measurement: The analyzer monitors the rate of NAD⁺ reduction to NADH at 340 nm. The rate of absorbance change is directly proportional to the concentration of the drug in the sample.

  • Quantification: The analyzer calculates the drug concentration by comparing the rate of the unknown sample to the rates of the calibrators.

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by Amphetamine Analogs

Amphetamine and its analogs primarily exert their effects by increasing the synaptic concentrations of dopamine and norepinephrine. This is achieved through several mechanisms, including the inhibition of reuptake transporters and the promotion of neurotransmitter release from vesicles.

Amphetamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine Analog VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits DAT Dopamine Transporter (DAT) Amphetamine->DAT Reverses Transport NET Norepinephrine Transporter (NET) Amphetamine->NET Reverses Transport Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packaging Dopamine_Synapse Dopamine DAT->Dopamine_Synapse Reuptake Norepinephrine_Synapse Norepinephrine NET->Norepinephrine_Synapse Reuptake Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine_Cytosol Cytosolic Norepinephrine Norepinephrine_Vesicle->Norepinephrine_Cytosol Release Dopamine_Cytosol->DAT Efflux Norepinephrine_Cytosol->NET Efflux Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binds Adrenergic_Receptor Adrenergic Receptor Norepinephrine_Synapse->Adrenergic_Receptor Binds Downstream_Signaling_D Downstream Signaling Dopamine_Receptor->Downstream_Signaling_D Downstream_Signaling_N Downstream Signaling Adrenergic_Receptor->Downstream_Signaling_N

Caption: Mechanism of action of amphetamine-like compounds at the synapse.

Experimental Workflow for Cross-Reactivity Testing

The following diagram outlines a typical workflow for assessing the cross-reactivity of a test compound in a competitive immunoassay.

Cross_Reactivity_Workflow start Start: Prepare Test Compound (e.g., this compound) prepare_dilutions Prepare Serial Dilutions of Test Compound start->prepare_dilutions run_immunoassay Perform Competitive Immunoassay (ELISA or EIA) prepare_dilutions->run_immunoassay prepare_standards Prepare Standard Curve of Target Analyte (e.g., d-Amphetamine) prepare_standards->run_immunoassay data_analysis Data Analysis run_immunoassay->data_analysis calculate_ic50 Calculate IC50 for Test Compound and Target Analyte data_analysis->calculate_ic50 calculate_cross_reactivity Calculate % Cross-Reactivity calculate_ic50->calculate_cross_reactivity end End: Report Cross-Reactivity calculate_cross_reactivity->end (IC50 Target / IC50 Test Compound) x 100

Caption: Workflow for determining immunoassay cross-reactivity.

Conclusion

While direct experimental data for the cross-reactivity of this compound in biological assays is currently unavailable, a thorough understanding of the principles of immunoassay design and the structural requirements for antibody recognition allows for a strong inference of low to negligible cross-reactivity in amphetamine-specific assays. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to empirically determine the cross-reactivity of this and other novel compounds. For definitive characterization, it is imperative to conduct direct experimental testing using the specific assays of interest.

References

Verifying the Absolute Configuration of 4-Aminopentan-2-ol Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the desired stereochemical outcome of a synthesis and understanding the pharmacological activity of a drug candidate. 4-Aminopentan-2-ol, a chiral building block with two stereocenters, can exist as four possible stereoisomers. This guide provides a comparative overview of key analytical techniques for verifying the absolute configuration of this compound products, complete with experimental protocols and data interpretation guidelines.

Comparison of Analytical Methods

The selection of an appropriate method for determining the absolute configuration of a this compound derivative depends on several factors, including the physical state of the sample, the amount of material available, and the instrumentation at hand. The three primary methods discussed are Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent (Mosher's method), Vibrational Circular Dichroism (VCD) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).

MethodPrincipleSample RequirementThroughputKey AdvantagesKey Limitations
NMR (Mosher's Method) Derivatization with a chiral reagent (e.g., MTPA) to form diastereomers, which exhibit distinct NMR chemical shifts.~5-10 mg of purified sampleLow to MediumProvides unambiguous absolute configuration from a single enantiomer. Well-established and widely used.Requires chemical derivatization, which may be difficult or alter the molecule. Analysis can be complex for molecules with multiple stereocenters.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.~5-10 mg of purified sampleLow to MediumNon-destructive and does not require derivatization or crystallization. Provides high-confidence absolute configuration assignment when combined with DFT calculations.Requires specialized instrumentation. Interpretation relies on accurate computational modeling.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Micrograms to milligrams, depending on detectorHighExcellent for determining enantiomeric purity and for preparative separation of enantiomers.Does not directly provide the absolute configuration without a known standard for comparison. Method development can be time-consuming.

Experimental Protocols

NMR Spectroscopy: The Mosher's Ester/Amide Method

The Mosher's method is a powerful technique for determining the absolute configuration of chiral secondary alcohols and primary amines.[1][2] It involves the derivatization of the alcohol or amine with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters or amides. The differing spatial arrangement of the phenyl group in the two diastereomers leads to predictable shielding and deshielding effects on nearby protons, which can be observed in the ¹H NMR spectrum.

Protocol:

  • Derivatization:

    • Separately react the this compound product with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the corresponding (S)-MTPA and (R)-MTPA esters/amides.

    • Purify the resulting diastereomers by chromatography.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomers.

    • Assign the proton signals for each diastereomer.

  • Data Analysis:

    • Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δ(S-MTPA) - δ(R-MTPA).

    • Assign the protons to either side of the MTPA plane in the extended conformation.

    • A positive Δδ value indicates the proton is on one side of the MTPA plane, while a negative Δδ value indicates it is on the other. By correlating this with the known absolute configuration of the MTPA reagent, the absolute configuration of the chiral center can be deduced.

Illustrative Data for a 1,3-Amino Alcohol Derivative:

Protonδ (S-MTPA ester) (ppm)δ (R-MTPA ester) (ppm)Δδ (S-R) (ppm)
H-1' (CH₃)1.251.28-0.03
H-2'4.104.05+0.05
H-3' (CH₂)1.60 (a), 1.75 (b)1.65 (a), 1.80 (b)-0.05, -0.05
H-4'3.203.22-0.02
H-5' (CH₃)1.151.18-0.03

Note: This is hypothetical data for illustrative purposes. A consistent sign for Δδ on one side of the stereocenter and the opposite sign on the other side allows for the assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the difference in the absorption of left and right circularly polarized infrared light.[3][4][5][6] Enantiomers produce mirror-image VCD spectra. By comparing the experimental VCD spectrum of a compound to the spectrum predicted by density functional theory (DFT) calculations for a known absolute configuration, the stereochemistry can be unambiguously determined.[5]

Protocol:

  • Sample Preparation:

    • Dissolve the purified this compound product in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD Spectrum Acquisition:

    • Acquire the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling:

    • Perform conformational analysis and DFT calculations for one enantiomer of the molecule to predict its theoretical VCD spectrum.

  • Spectral Comparison:

    • Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration. If the spectra are mirror images, the absolute configuration is the opposite of the one calculated.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for separating enantiomers and determining enantiomeric purity.[7][8] While it doesn't inherently determine absolute configuration, it can be used for this purpose if a standard with a known configuration is available. For diastereomeric products of this compound, chiral HPLC can be used to separate the diastereomers, and the absolute configuration of each can then be determined by another method like NMR or VCD.

Protocol:

  • Column Selection:

    • Choose a suitable chiral stationary phase (CSP). For amino alcohols, polysaccharide-based columns (e.g., Chiralpak series) are often effective.

  • Mobile Phase Optimization:

    • Develop a mobile phase that provides good resolution of the enantiomers or diastereomers. This typically involves a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol).

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The retention times of the different stereoisomers will vary.

    • If a standard of known absolute configuration is available, the peaks can be assigned.

Illustrative Chiral HPLC Data for a 1,3-Amino Alcohol:

StereoisomerRetention Time (min)
(2R, 4R)8.5
(2S, 4S)10.2
(2R, 4S)12.1
(2S, 4R)13.8

Note: This is hypothetical data for illustrative purposes. The elution order will depend on the specific CSP and mobile phase used.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the verification of the absolute configuration of a this compound product.

G Workflow for Absolute Configuration Determination cluster_synthesis Synthesis cluster_purification Purification & Separation cluster_analysis Absolute Configuration Analysis cluster_confirmation Confirmation Synthesis Synthesis of This compound Product Purification Purification Synthesis->Purification Chiral_HPLC Chiral HPLC Separation (if diastereomers/enantiomers) Purification->Chiral_HPLC Mixture of stereoisomers NMR_Analysis NMR (Mosher's Method) Purification->NMR_Analysis Single stereoisomer VCD_Analysis VCD Spectroscopy Purification->VCD_Analysis Single stereoisomer Chiral_HPLC->NMR_Analysis Separated stereoisomers Chiral_HPLC->VCD_Analysis Separated stereoisomers Confirmation Confirmed Absolute Configuration NMR_Analysis->Confirmation VCD_Analysis->Confirmation

Caption: A logical workflow for the synthesis, purification, and determination of the absolute configuration of this compound products.

This guide provides a framework for selecting and implementing appropriate analytical methods for the stereochemical characterization of this compound derivatives. The combination of chromatographic separation with spectroscopic analysis offers a robust approach to confidently assign the absolute configuration of these valuable chiral building blocks.

References

Navigating the Synthesis of 4-Aminopentan-2-ol: A Comparative Review of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral amino alcohols is a critical endeavor. 4-Aminopentan-2-ol, a versatile chiral building block, presents a valuable case study in the various synthetic methodologies available. This guide provides a comparative analysis of common synthetic routes to this compound, offering detailed experimental insights and quantitative data to inform strategic decisions in the laboratory.

The synthesis of this compound can be broadly categorized into two main approaches: non-stereoselective methods, which yield a mixture of stereoisomers, and stereoselective methods, which are designed to produce a single, desired stereoisomer. The choice between these routes is often dictated by the specific application of the target molecule, with stereoisomerically pure compounds being essential for many pharmaceutical applications.

Non-Stereoselective Synthesis: The Foundational Approach

A prevalent and straightforward method for the preparation of racemic this compound involves the reduction of the corresponding amino ketone, 4-aminopentan-2-one. This transformation is typically achieved using hydride reducing agents or through catalytic hydrogenation.

Reduction with Hydride Reagents

The reduction of 4-aminopentan-2-one with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a common laboratory-scale method.[1] These reagents effectively reduce the ketone functionality to a secondary alcohol.

Experimental Protocol: Reduction of 4-Aminopentan-2-one with Sodium Borohydride

Catalytic Hydrogenation

On an industrial scale, catalytic hydrogenation is often the preferred method for the reduction of 4-aminopentan-2-one.[1] This process typically utilizes a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be optimized to achieve high conversion rates.

Stereoselective Synthesis: Precision in Chirality

Given that this compound possesses two chiral centers, it can exist as four possible stereoisomers. For many applications, particularly in pharmaceuticals, the synthesis of a single stereoisomer is crucial. Several strategies have been developed to achieve this, including the stereoselective reduction of the precursor ketone and the resolution of a racemic mixture.

Diastereoselective Reduction

The stereoselective reduction of a prochiral ketone precursor, such as 4-aminopentan-2-one, can be achieved using chiral catalysts. These catalysts create a chiral environment around the substrate, favoring the formation of one stereoisomer over the others. For instance, the use of chiral ruthenium or rhodium complexes in asymmetric hydrogenation has proven effective for similar transformations.

Resolution of Racemic Mixtures

A widely employed and industrially viable method for obtaining enantiomerically pure this compound is the resolution of a racemic mixture. This technique involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by physical means, such as fractional crystallization.

Experimental Protocol: Resolution of (±)-4-Aminopentan-2-ol using N-tosyl-leucine

A general procedure for the resolution of 1-amino-alkan-2-ol compounds using N-tosyl-leucine has been described and is applicable to this compound. The racemic amino alcohol is dissolved in a suitable solvent, such as absolute ethanol, and treated with one equivalent of an enantiomer of N-tosyl-leucine (e.g., N-tosyl-L-leucine). The mixture is stirred, allowing for the formation of diastereomeric salts. Due to their different physical properties, one diastereomeric salt will preferentially crystallize out of the solution. This salt is then isolated by filtration. The optically active amino alcohol can be recovered from the diastereomeric salt by treatment with a base, followed by extraction. The other enantiomer can be recovered from the mother liquor.

Comparison of Synthetic Routes

The selection of a synthetic route to this compound depends on several factors, including the desired stereochemical purity, scalability, cost, and available resources.

Synthetic Route Starting Material Key Reagents/Catalysts Stereoselectivity Advantages Disadvantages
Hydride Reduction 4-Aminopentan-2-oneNaBH₄ or LiAlH₄Non-stereoselectiveSimple, rapid, common lab reagents.Yields a mixture of stereoisomers.
Catalytic Hydrogenation 4-Aminopentan-2-oneH₂, Pd/C or Raney NiNon-stereoselectiveScalable, high conversion rates.Requires specialized high-pressure equipment.
Diastereoselective Reduction 4-Aminopentan-2-oneChiral metal catalysts (e.g., Ru, Rh)DiastereoselectiveCan provide direct access to specific stereoisomers.Chiral catalysts can be expensive.
Resolution of Racemic Mixture (±)-4-Aminopentan-2-olChiral resolving agent (e.g., N-tosyl-leucine)EnantioselectiveIndustrially viable, yields high enantiomeric purity.Can be a multi-step process with potential for yield loss.

Visualizing the Synthetic Pathways

To further elucidate the relationships between the different synthetic strategies, the following diagrams illustrate the key transformations.

4-Aminopentan-2-one 4-Aminopentan-2-one Racemic this compound Racemic this compound 4-Aminopentan-2-one->Racemic this compound Hydride Reduction or Catalytic Hydrogenation Enantiomerically Pure this compound Enantiomerically Pure this compound 4-Aminopentan-2-one->Enantiomerically Pure this compound Diastereoselective Reduction Racemic this compound->Enantiomerically Pure this compound Resolution

Caption: Synthetic pathways to this compound.

cluster_non_stereo Non-Stereoselective Route cluster_stereo Stereoselective Route Start_NS 4-Aminopentan-2-one Reduction Reduction (Hydride or Catalytic) Start_NS->Reduction Product_NS Racemic This compound Reduction->Product_NS Start_S Racemic This compound Resolution Resolution with Chiral Agent Start_S->Resolution Product_S Enantiomerically Pure This compound Resolution->Product_S

Caption: Workflow for non-stereoselective vs. stereoselective synthesis.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Aminopentan-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Aminopentan-2-ol, ensuring operational integrity and adherence to safety protocols.

Immediate Safety and Hazard Profile

This compound is a chemical compound that requires careful handling due to its hazardous properties. It is classified as a combustible liquid that is harmful if swallowed, can cause severe skin burns and eye damage, and may lead to respiratory irritation.[1] Understanding these hazards is the first step in ensuring safe operational procedures.

Quantitative Hazard Data for this compound
Hazard ClassificationGHS PictogramHazard Statement
Flammable liquids (Category 4)No PictogramH227: Combustible liquid
Acute toxicity, oral (Category 4)DangerH302: Harmful if swallowed
Skin corrosion/irritation (Category 1B)DangerH314: Causes severe skin burns and eye damage
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)DangerH335: May cause respiratory irritation

Source: European Chemicals Agency (ECHA)[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. The following workflow outlines the mandatory procedure for its safe disposal.

cluster_prep Preparation cluster_containment Waste Containment cluster_storage Temporary Storage cluster_disposal Final Disposal PPE 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood 2. Work in a Ventilated Fume Hood PPE->FumeHood Container 3. Select a Designated, Labeled, and Compatible Waste Container FumeHood->Container Transfer 4. Carefully Transfer Waste into Container Container->Transfer Seal 5. Securely Seal the Container Transfer->Seal Store 6. Store in a Designated Hazardous Waste Accumulation Area Seal->Store EHS 7. Arrange for Pickup by Environmental Health & Safety (EHS) Store->EHS

References

Essential Safety and Operational Guide for Handling 4-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Aminopentan-2-ol (CAS No. 13325-12-7) in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

This compound is a hazardous chemical with the following classifications:

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

  • Flammable Liquids: Combustible liquid.[1]

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE protocols is mandatory to prevent exposure.

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side-shields and a face shield.Must conform to EN166 or equivalent standards.
Hand Protection Chemical-resistant gloves.Nitrile rubber gloves are recommended.[3] Avoid very thin gloves (0.3 mm or less).
Body Protection Flame-retardant lab coat or a chemical-resistant suit.A long-sleeved, impermeable gown that closes in the back is recommended.
Respiratory Protection Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.Required when working outside of a chemical fume hood or when there is a risk of inhalation. For prolonged exposure, a P95 respirator may be necessary.[3]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and use it for all handling procedures.[2][3]

  • Verify that an emergency shower and eyewash station are readily accessible and in good working order.

  • Keep a spill kit with inert absorbent materials (e.g., vermiculite, sand) nearby.[3]

2. Handling:

  • Wash hands thoroughly before and after handling.[2]

  • Wear all required PPE as specified in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Do not breathe mist, vapors, or spray.[2]

  • Use only non-sparking tools to prevent ignition.

  • Ground and bond containers and receiving equipment to prevent static discharge.

3. Storage:

  • Store in a dry, cool, and well-ventilated area designated for corrosive materials.[2]

  • Keep containers tightly closed.[2]

  • Store away from strong oxidizing agents and other incompatible materials.[2]

  • Store in a locked-up area.[2]

Emergency Procedures

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[2]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spills: Evacuate the area. Use the appropriate spill kit to absorb the material with an inert absorbent. Collect the waste in a suitable, closed container for disposal. Ventilate the area.

Disposal Plan

  • Dispose of all waste, including contaminated PPE and absorbent materials, as hazardous waste.

  • All disposals must be in accordance with local, state, and federal regulations.[2]

  • Do not release into the environment.[2]

Quantitative Data

PropertyValue
Flash Point > 100 °C / > 212 °F[2]
pH 13.2 @ 20°C (500 g/l aq. sol)[2]
Specific Gravity 0.987[2]

Safe Handling Workflow

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_safety Check Safety Equipment prep_hood->prep_safety handle_chem Handle Chemical in Fume Hood prep_safety->handle_chem handle_storage Store Properly handle_chem->handle_storage emergency_spill Spill handle_chem->emergency_spill If spill occurs emergency_exposure Exposure handle_chem->emergency_exposure If exposure occurs cleanup_decon Decontaminate Work Area handle_storage->cleanup_decon cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe cleanup_waste Dispose of Hazardous Waste cleanup_ppe->cleanup_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.